Tetrazine-diazo-PEG4-biotin
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C45H57N11O9S |
|---|---|
Molecular Weight |
928.1 g/mol |
IUPAC Name |
4-[[5-[2-[3-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]ethyl]-2-hydroxyphenyl]diazenyl]-N-[[4-(1,2,4,5-tetrazin-3-yl)phenyl]methyl]benzamide |
InChI |
InChI=1S/C45H57N11O9S/c57-38-14-7-31(27-36(38)54-53-35-12-10-34(11-13-35)44(60)48-28-32-5-8-33(9-6-32)43-55-49-30-50-56-43)15-17-46-41(59)16-19-62-21-23-64-25-26-65-24-22-63-20-18-47-40(58)4-2-1-3-39-42-37(29-66-39)51-45(61)52-42/h5-14,27,30,37,39,42,57H,1-4,15-26,28-29H2,(H,46,59)(H,47,58)(H,48,60)(H2,51,52,61)/t37-,39-,42-/m0/s1 |
InChI Key |
PRZZCAMZDCKTKM-RYUVBBIPSA-N |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCOCCOCCC(=O)NCCC3=CC(=C(C=C3)O)N=NC4=CC=C(C=C4)C(=O)NCC5=CC=C(C=C5)C6=NN=CN=N6)NC(=O)N2 |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCC(=O)NCCC3=CC(=C(C=C3)O)N=NC4=CC=C(C=C4)C(=O)NCC5=CC=C(C=C5)C6=NN=CN=N6)NC(=O)N2 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism and Application of Tetrazine-diazo-PEG4-biotin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tetrazine-diazo-PEG4-biotin is a multifunctional chemical probe that has emerged as a powerful tool in bioconjugation, proteomics, and drug delivery. This guide provides a comprehensive overview of its mechanism of action, detailing the specific roles of its constituent moieties: the tetrazine group for bioorthogonal ligation, the cleavable diazo linker, the polyethylene (B3416737) glycol (PEG4) spacer for enhanced solubility and reduced steric hindrance, and the biotin (B1667282) tag for affinity purification. This document presents quantitative data on reaction kinetics and cleavage efficiency, detailed experimental protocols for its use in a typical workflow, and visual diagrams to elucidate the underlying chemical processes and experimental designs.
Core Mechanism of this compound
This compound is a heterobifunctional linker designed for the specific and controlled labeling, capture, and release of biomolecules. Its mechanism is predicated on the distinct functionalities of its four key components:
-
Tetrazine: This moiety is the reactive handle for bioorthogonal conjugation. It participates in an inverse-electron-demand Diels-Alder (IEDDA) reaction with a strained alkene, most commonly a trans-cyclooctene (B1233481) (TCO). This "click chemistry" reaction is exceptionally fast and highly specific, proceeding rapidly under physiological conditions without the need for toxic catalysts.[1]
-
Diazo Linker: The diazo group serves as a cleavable spacer. This azo bond can be selectively cleaved under mild reductive conditions using sodium dithionite (B78146) (Na₂S₂O₄), allowing for the release of the biotinylated protein from its target after capture.[2][3]
-
PEG4 Spacer: The tetraethylene glycol spacer is a hydrophilic linker that imparts several beneficial properties to the molecule. It increases the overall water solubility of the reagent and the resulting bioconjugate, which is particularly advantageous when working with hydrophobic molecules. The PEG4 spacer also provides spatial separation between the conjugated biomolecule and the biotin tag, minimizing steric hindrance and ensuring efficient binding to streptavidin.[4]
-
Biotin: This vitamin has an exceptionally high affinity for streptavidin and avidin (B1170675) proteins. This strong and specific interaction is widely exploited for the efficient capture and purification of biotinylated molecules from complex biological mixtures.[4]
The synergistic action of these components allows for a powerful workflow: a biomolecule of interest is first tagged with a TCO group, which then reacts with the tetrazine moiety of the this compound molecule. The resulting biotinylated biomolecule can be selectively captured on a streptavidin-coated solid support. Finally, the captured biomolecule can be released from the support by the cleavage of the diazo linker with sodium dithionite.
Quantitative Data
The efficiency of the workflow using this compound is dependent on the kinetics of the tetrazine-TCO ligation and the efficiency of the diazo linker cleavage.
Table 1: Reaction Kinetics of Tetrazine-TCO Ligations
| Tetrazine Derivative | Dienophile | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Reference |
| 3,6-di-(2-pyridyl)-s-tetrazine | trans-cyclooctene | ~2000 | [1] |
| Methyltetrazine | trans-cyclooctene | 800 - >10⁶ | [5] |
Note: The reaction rates can be influenced by the specific structures of the tetrazine and TCO derivatives.
Table 2: Cleavage Efficiency of Diazo-based Linkers with Sodium Dithionite
| Linker Type | Sodium Dithionite (Na₂S₂O₄) Concentration | Reaction Time | Cleavage Efficiency | Reference |
| Azido-diazo-biotin | 25 mM | 1 minute | Complete cleavage | [2] |
| Optimized Azo-arene | 1 mM | < 10 seconds | Total cleavage | [3] |
| Diazo Biotin Probe | 50 mM | Not specified | Efficient cleavage | [6] |
| Diazo Biotin Probe | 25 mM | 30 minutes | Efficient release | [7] |
Note: Cleavage efficiency can be dependent on the specific molecular context of the diazo bond, pH, and temperature. The data presented is for structurally similar diazobenzene-based linkers, which are expected to have comparable reactivity to the diazo linker in this compound.
Experimental Protocols
This section provides a detailed methodology for a typical workflow involving the labeling of a TCO-modified protein with this compound, followed by affinity purification and on-resin cleavage.
Materials
-
TCO-functionalized protein in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO)
-
Streptavidin-agarose beads
-
Wash Buffer (e.g., PBS with 0.1% Tween-20)
-
Cleavage Buffer: Freshly prepared 50 mM sodium dithionite in PBS, pH 7.4
-
Desalting spin column
Protocol for Protein Labeling
-
Reagent Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Labeling Reaction:
-
To the TCO-functionalized protein solution (typically 1-5 mg/mL), add a 1.5 to 5-fold molar excess of the this compound stock solution.
-
Incubate the reaction mixture for 1-2 hours at room temperature with gentle agitation.
-
-
Removal of Excess Reagent: Purify the biotinylated protein from the unreacted this compound using a desalting spin column according to the manufacturer's instructions.
Protocol for Affinity Purification
-
Bead Preparation: Wash the streptavidin-agarose beads three times with Wash Buffer.
-
Binding: Add the biotinylated protein solution to the washed streptavidin beads. Incubate for 1-2 hours at 4°C with gentle rotation to allow for efficient binding.
-
Washing: Pellet the beads by centrifugation and discard the supernatant. Wash the beads extensively with Wash Buffer (at least 3-5 times) to remove non-specifically bound proteins.
Protocol for On-Resin Cleavage
-
Cleavage Reaction:
-
Resuspend the washed beads with the bound biotinylated protein in the freshly prepared Cleavage Buffer.
-
Incubate for 30-60 minutes at room temperature with gentle agitation.
-
-
Elution:
-
Centrifuge the beads to pellet the resin.
-
Carefully collect the supernatant containing the released protein.
-
To maximize recovery, the cleavage step can be repeated, and the supernatants pooled.
-
-
Post-Cleavage Processing: The eluted protein can be further purified or buffer-exchanged using a desalting column if necessary for downstream applications.
Mandatory Visualizations
Diagram 1: Chemical Structure of this compound
Caption: Molecular components of this compound.
Diagram 2: Bioorthogonal Ligation and Cleavage Mechanism
Caption: Reaction mechanism of ligation and cleavage.
Diagram 3: Experimental Workflow
Caption: Workflow for protein labeling, purification, and release.
References
- 1. Azo coupling - Wikipedia [en.wikipedia.org]
- 2. Comparative analysis of cleavable diazobenzene-based affinity tags for bioorthogonal chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. On-resin biotinylation of chemically synthesized proteins for one-step purification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Cleavable Biotin Probes for Labeling of Biomolecules via the Azide – Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
An In-depth Technical Guide to the Multifunctional Reagent: Tetrazine-diazo-PEG4-biotin
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, functionalities, and applications of Tetrazine-diazo-PEG4-biotin, a versatile heterotrifunctional reagent. This molecule is of significant interest in the fields of chemical biology, proteomics, and drug development due to its unique combination of a bioorthogonal reactive group, a photocleavable/cross-linking moiety, and a high-affinity purification tag.
Core Components and Functionalities
This compound is a sophisticated chemical tool comprised of four key components, each conferring a distinct and powerful functionality.
-
Tetrazine: The 1,2,4,5-tetrazine (B1199680) ring is an electron-deficient diene that plays a crucial role in bioorthogonal chemistry. It undergoes an exceptionally rapid and selective inverse-electron-demand Diels-Alder (IEDDA) reaction with strained alkenes, most notably trans-cyclooctene (B1233481) (TCO). This "click chemistry" reaction is characterized by its high speed, specificity, and biocompatibility, as it proceeds efficiently in aqueous environments without the need for a catalyst.[1] The reaction is irreversible due to the release of nitrogen gas.
-
Diazo Group: The diazo functional group (-N=N=) introduces a layer of photocontrol and cleavability. Upon exposure to UV light, diazo compounds can form highly reactive carbenes, which can insert into neighboring C-H and N-H bonds, leading to covalent cross-linking of interacting biomolecules.[2] This feature is invaluable for capturing transient protein-protein interactions. Furthermore, the diazo linkage in this molecule is reported to be cleavable under mild reducing conditions using sodium dithionite (B78146) (Na₂S₂O₄), allowing for the release of captured biomolecules after purification.[3][4]
-
PEG4 Spacer: The tetraethylene glycol (PEG4) linker is a hydrophilic spacer that enhances the overall solubility of the molecule in aqueous buffers.[5] This is particularly important when working with biomolecules that may have limited solubility. The PEG4 spacer also provides spatial separation between the functional moieties, reducing steric hindrance and ensuring that each component can function optimally.[5]
-
Biotin: Biotin (Vitamin B7) is a well-established affinity tag in molecular biology.[6] It forms an exceptionally strong and specific non-covalent interaction with the proteins avidin (B1170675) and streptavidin. This high-affinity interaction is widely exploited for the purification, immobilization, and detection of biotinylated molecules and their binding partners.[1]
Quantitative Data
The following tables summarize the key quantitative data for this compound and its reactive components.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₄₅H₅₇N₁₁O₉S | [3][4] |
| Molecular Weight | 928.07 g/mol | [3][4] |
| Purity | ≥95% | [3][4][7] |
| Appearance | Dark orange solid | [3][4] |
| Solubility | Water, DMSO, DMF, other polar solvents | [3][4][7] |
| Storage Conditions | -20°C, protected from light and moisture | [3][4][7] |
Table 2: Representative Reaction Kinetics and Stability of Tetrazine Moieties
| Parameter | Value/Observation | Conditions | Reference(s) |
| Second-Order Rate Constant (k₂) with TCO | > 800 M⁻¹s⁻¹ | General methyltetrazine | |
| ~2000 M⁻¹s⁻¹ | 3,6-di-(2-pyridyl)-s-tetrazine in 9:1 methanol/water | [1] | |
| Up to 3.3 x 10⁶ M⁻¹s⁻¹ | Conformationally strained TCO derivatives in water | [8] | |
| Stability of Tetrazines | Electron-withdrawing substituents can decrease stability | Aqueous media | [9] |
| Dipyridyl-s-tetrazines show 60-85% degradation after 12h | 1:9 DMSO/PBS, pH 7.4, 37°C | [9][10] | |
| Phenyl tetrazines show >75% remaining after 12h | 1:9 DMSO/PBS, pH 7.4, 37°C | [9][10] |
Experimental Protocols
The following are detailed methodologies for key applications of this compound. These protocols are based on established procedures for similar reagents and should be optimized for specific experimental systems.
Protocol for Bioorthogonal Labeling and Pull-Down of a TCO-Modified Protein
This protocol describes the labeling of a protein that has been engineered to contain a trans-cyclooctene (TCO) moiety, followed by affinity purification of the protein and its interactors.
Materials:
-
TCO-modified protein in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous DMSO
-
Streptavidin-conjugated magnetic beads
-
Binding/Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Elution Buffer (e.g., 50 mM sodium dithionite in PBS, freshly prepared)
-
Magnetic rack
Procedure:
-
Preparation of Reagents:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO. Store at -20°C.
-
Equilibrate the streptavidin magnetic beads by washing them three times with Binding/Wash Buffer according to the manufacturer's instructions.
-
-
Bioorthogonal Labeling:
-
To your TCO-modified protein solution (e.g., 1 mg/mL), add the this compound stock solution to a final concentration of 1.5- to 5-fold molar excess over the protein.
-
Incubate the reaction mixture for 1-2 hours at room temperature with gentle agitation. The reaction progress can be monitored by the disappearance of the tetrazine's pink/red color.
-
-
Removal of Excess Reagent (Optional but Recommended):
-
Remove unreacted this compound using a desalting column or dialysis against PBS.
-
-
Affinity Purification (Pull-Down):
-
Add the biotinylated protein sample to the equilibrated streptavidin magnetic beads.
-
Incubate for 1-2 hours at 4°C with gentle rotation to allow for binding.
-
Place the tube on a magnetic rack to capture the beads. Discard the supernatant.
-
Wash the beads three to five times with 1 mL of ice-cold Binding/Wash Buffer to remove non-specifically bound proteins.
-
-
Elution:
-
To elute the captured proteins, resuspend the beads in Elution Buffer.
-
Incubate for 30-60 minutes at room temperature with gentle mixing.
-
Place the tube on the magnetic rack and collect the supernatant containing the eluted proteins.
-
The eluted proteins can then be analyzed by SDS-PAGE, Western blotting, or mass spectrometry.
-
Protocol for Photo-Cross-Linking of Protein-Protein Interactions
This protocol outlines a general procedure for using the diazo group to photocrosslink a biotinylated bait protein to its interacting partners.
Materials:
-
Biotinylated bait protein (prepared as in section 3.1, steps 1-3)
-
Cell lysate or purified protein mixture containing potential interacting partners
-
UV lamp (e.g., 365 nm)
-
Ice bath
Procedure:
-
Incubation:
-
Incubate the biotinylated bait protein with the cell lysate or protein mixture for a sufficient time to allow for complex formation (e.g., 1-2 hours at 4°C).
-
-
Photo-Cross-Linking:
-
Place the sample on an ice bath to minimize heat-induced damage.
-
Irradiate the sample with UV light (e.g., 365 nm) for 5-15 minutes. The optimal irradiation time and distance from the UV source should be empirically determined.
-
-
Analysis:
-
The cross-linked complexes can be affinity-purified using streptavidin beads as described in section 3.1, step 4.
-
The purified, cross-linked complexes can then be analyzed by SDS-PAGE. The cross-linked species will appear as higher molecular weight bands.
-
Mandatory Visualizations
Logical Relationship of this compound Components
Caption: Functional components of the this compound molecule.
Experimental Workflow for Pre-targeted Imaging
Caption: Workflow for pre-targeted in vivo imaging.
Experimental Workflow for Protein Pull-Down Assay
Caption: Workflow for affinity purification and identification of protein interactors.
References
- 1. Optimization of Biotinylated RNA or DNA Pull-Down Assays for Detection of Binding Proteins: Examples of IRP1, IRP2, HuR, AUF1, and Nrf2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Photoreactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. mdanderson.org [mdanderson.org]
- 4. This compound - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 5. benchchem.com [benchchem.com]
- 6. Pull-down of Biotinylated RNA and Associated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bioclone.net [bioclone.net]
- 8. Tetrazine- and trans-cyclooctene-functionalised polypept(o)ides for fast bioorthogonal tetrazine ligation - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Highly Stable and Selective Tetrazines for the Coordination-Assisted Bioorthogonal Ligation with Vinylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Inverse-Electron-Demand Diels-Alder Reactions with Tetrazines
For Researchers, Scientists, and Drug Development Professionals
The inverse-electron-demand Diels-Alder (iEDDA) reaction, particularly utilizing 1,2,4,5-tetrazines as the diene component, has become a cornerstone of bioorthogonal chemistry.[1] Its exceptionally rapid reaction kinetics, high specificity, and ability to proceed in complex biological environments without a catalyst have made it an invaluable tool for applications ranging from cellular imaging to pre-targeted drug delivery.[1][2] This guide provides an in-depth exploration of the core principles, quantitative data, and experimental methodologies of the tetrazine-iEDDA reaction.
Core Principles of the Tetrazine iEDDA Reaction
The iEDDA reaction is a [4+2] cycloaddition between an electron-deficient diene (the tetrazine) and an electron-rich dienophile, such as a strained alkene or alkyne.[3][4] Unlike the classical Diels-Alder reaction, the energetics are governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) of the dienophile and the Lowest Unoccupied Molecular Orbital (LUMO) of the diene.[4]
Key Characteristics:
-
Bioorthogonality: The reaction is highly selective and does not interfere with or is interfered by native biological functional groups.[2][5]
-
Kinetics: The reaction rates are exceptionally fast, often described as "click" chemistry, enabling efficient conjugation even at low concentrations.[6][7]
-
Biocompatibility: The reaction proceeds under physiological conditions (aqueous environment, neutral pH, ambient temperature) without the need for cytotoxic catalysts.[6][8]
-
Irreversibility: The reaction cascade, which involves the release of nitrogen gas, is irreversible, leading to the formation of a stable covalent bond.[6]
Reaction Mechanism
The reaction between a 1,2,4,5-tetrazine (B1199680) and an alkene dienophile proceeds through a concerted, yet often asynchronous, [4+2] cycloaddition to form a highly unstable bicyclic intermediate.[3][4] This is immediately followed by a retro-Diels-Alder reaction that releases a molecule of dinitrogen gas (N₂), which drives the reaction forward.[3][6] The resulting product is a stable 4,5-dihydropyridazine, which may subsequently isomerize to a 1,4-dihydropyridazine or be oxidized to a pyridazine.[3][4]
The reactivity of the system can be precisely tuned. Electron-withdrawing substituents on the tetrazine ring lower its LUMO energy, accelerating the reaction.[2][4] Conversely, electron-donating groups decrease the reaction rate.[2] For the dienophile, increased ring strain or the presence of electron-donating groups raises the HOMO energy, which also leads to faster kinetics.[2][9]
Quantitative Data: Reaction Kinetics
The tetrazine iEDDA ligation is characterized by second-order kinetics. The rate constants (k₂) are among the fastest known for bioorthogonal reactions, spanning several orders of magnitude depending on the specific tetrazine and dienophile pair. This tunability allows researchers to select a pairing with kinetics appropriate for their specific application.[10]
| Tetrazine Derivative | Dienophile | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Reference |
| 3,6-di-(2-pyridyl)-s-tetrazine | trans-Cyclooctene (B1233481) (TCO) | ~2000 | [7] |
| 3,6-di-(2-pyridyl)-s-tetrazine | cis-fused bicyclo[6.1.0]non-4-ene | 19x faster than TCO | [9] |
| 6-methyl-1,2,4,5-tetrazine derivative | Norbornene | 1.9 | [3] |
| 3-(p-benzylamino)-6-methyl-1,2,4,5-tetrazine | N-acylazetine | 0.39 | [3] |
| 3-phenyl-6-(1H-1,2,3-triazol-4-yl)-1,2,4,5-tetrazine | Styrene | 0.05 (in 50% MeOH/water) | [3] |
This table presents a selection of reported rate constants to illustrate the range of reactivity. Values can vary based on solvent and temperature.
Applications in Drug Development and Research
The unique properties of the tetrazine iEDDA reaction have led to its widespread adoption in various fields, particularly in drug development and biological research.
Pre-targeted Drug Delivery
A significant application is in pre-targeted therapy, which aims to improve the therapeutic index of potent drugs. This strategy involves a two-step approach:
-
An antibody or other targeting vector modified with a dienophile (e.g., TCO) is administered. It accumulates at the target site (e.g., a tumor) while the excess is cleared from circulation.
-
A highly potent cytotoxic drug, linked to a tetrazine, is administered. The iEDDA reaction occurs specifically at the target site, concentrating the drug's effect and minimizing systemic toxicity.
Other Applications
-
Live Cell Imaging: Fluorogenic tetrazine probes, which become highly fluorescent only after reacting with a dienophile, enable no-wash, real-time imaging of biological processes.[11]
-
Bioconjugation: The reaction is widely used to link molecules site-selectively, such as attaching polymers or enzymes to proteins.[12]
-
Material Science: It is employed for the synthesis and functionalization of hydrogels and other polymeric materials for applications in tissue engineering and controlled release.[12][13]
Experimental Protocols
The following are generalized protocols that serve as a starting point. Optimization for specific molecules and applications is highly recommended.
Protocol 1: General Protein-Small Molecule Conjugation via iEDDA
This protocol describes the labeling of a protein that has been pre-functionalized with a trans-cyclooctene (TCO) group with a tetrazine-containing small molecule (e.g., a fluorophore).
Materials:
-
TCO-modified protein in a suitable buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4).[14]
-
Tetrazine-functionalized molecule (e.g., Tetrazine-Fluorophore).
-
Anhydrous DMSO or DMF for dissolving the tetrazine molecule.
-
Desalting column (e.g., PD-10) or dialysis equipment for purification.
Methodology:
-
Preparation of Reactants:
-
Dissolve the TCO-modified protein in PBS to a final concentration of 1-10 mg/mL.
-
Prepare a 10 mM stock solution of the tetrazine-functionalized molecule in DMSO or DMF.[14]
-
-
Ligation Reaction:
-
To the protein solution, add a 5- to 10-fold molar excess of the tetrazine stock solution.[14] The use of an organic co-solvent should be minimized (typically <10% v/v) to prevent protein denaturation.
-
Incubate the reaction mixture. Reaction times are typically rapid, often proceeding to completion within 1-2 hours at room temperature (20-25°C) or 2-4 hours at 4°C.[14] The progress can be monitored by the disappearance of the tetrazine's characteristic color or its absorbance peak (typically 510-550 nm).[6]
-
-
Purification:
-
Remove the excess, unreacted tetrazine-fluorophore and organic co-solvent by passing the reaction mixture through a desalting column equilibrated with the desired storage buffer.[14]
-
Alternatively, dialysis can be performed against a large volume of buffer.
-
-
Characterization:
-
Confirm conjugation and determine the labeling efficiency using methods such as UV-Vis spectroscopy, mass spectrometry (for small proteins), or SDS-PAGE (observing a shift in molecular weight or fluorescence).
-
Protocol 2: Synthesis of a 3,6-disubstituted-1,2,4,5-tetrazine
This protocol provides a general method for synthesizing a parent tetrazine ring, which can then be functionalized.
Materials:
-
A nitrile (e.g., 2-cyanopyridine) (2.0 mmol).[1]
-
Anhydrous hydrazine (B178648) (10.0 mmol).[1]
-
Sodium nitrite (B80452) (NaNO₂).
-
Glacial acetic acid.
-
Ethanol or other suitable solvent.
-
Dichloromethane or other extraction solvent.
Methodology:
-
Dihydrotetrazine Formation:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen), combine the nitrile and anhydrous hydrazine in a suitable solvent like ethanol.[1]
-
Stir the reaction at room temperature or heat gently (e.g., to 78°C) for 30 minutes to several hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).[1]
-
-
Oxidation to Tetrazine:
-
Purification:
-
Extract the crude product with an organic solvent like dichloromethane.
-
Purify the extracted product using column chromatography on silica (B1680970) gel to obtain the final solid product.[1]
-
References
- 1. benchchem.com [benchchem.com]
- 2. Inverse electron demand Diels–Alder reactions in chemical biology - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C7CS00184C [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Inverse electron demand Diels–Alder (iEDDA)-initiated conjugation: a (high) potential click chemistry scheme - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60049A [pubs.rsc.org]
- 5. Tetrazines for Inverse Electron Demand Diels–Alder (IEDDA) reaction - Enamine [enamine.net]
- 6. broadpharm.com [broadpharm.com]
- 7. researchgate.net [researchgate.net]
- 8. The inverse electron demand Diels–Alder click reaction in radiochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design and Synthesis of Highly Reactive Dienophiles for the Tetrazine-trans-Cyclooctene Ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Tetrazine-based inverse-electron-demand Diels–Alder reaction: a powerful tool for fabrication and functionalization of polymeric materials - Polymer Chemistry (RSC Publishing) DOI:10.1039/D4PY00912F [pubs.rsc.org]
- 13. Tetrazine-based inverse-electron-demand Diels–Alder reaction: a powerful tool for fabrication and functionalization of polymeric materials - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. benchchem.com [benchchem.com]
The Core Mechanism of Tetrazine-diazo-PEG4-biotin: An In-depth Technical Guide for Researchers
For Immediate Release
A Technical Deep Dive into the Functionality of the Cleavable Diazo Linker in Advanced Proteomics and Drug Development
This guide provides a comprehensive overview of the Tetrazine-diazo-PEG4-biotin linker, a critical tool for researchers, scientists, and drug development professionals. The focus is on the core functionality of its cleavable diazo linker, offering detailed insights into its mechanism, application, and the experimental protocols that underpin its use.
Introduction: A Versatile Tool for Bioconjugation
This compound is a chemoselective and biocompatible reagent designed for the biotinylation of biomolecules. Its architecture incorporates three key functional components:
-
A Tetrazine Moiety: This enables an exceptionally fast and specific bioorthogonal reaction known as the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition with strained alkenes, such as trans-cyclooctene (B1233481) (TCO). This "click chemistry" reaction proceeds efficiently under mild, aqueous conditions without the need for a copper catalyst.
-
A Biotin (B1667282) Moiety: This provides a strong and specific binding affinity for streptavidin, enabling the efficient capture, enrichment, and purification of biotinylated molecules.
-
A Cleavable Diazo Linker: Positioned between the tetrazine and biotin moieties, this linker allows for the release of the captured biomolecule from the streptavidin support under mild reductive conditions. This feature is crucial for downstream applications like mass spectrometry-based proteomics, where the removal of the bulky biotin-streptavidin complex is essential for analysis.
The polyethylene (B3416737) glycol (PEG4) spacer enhances the solubility of the reagent in aqueous buffers and minimizes steric hindrance, further optimizing its performance in biological systems.
The Cleavage Mechanism: A Reductive Scission
The key feature of the this compound linker is its diazo bond (-N=N-), which can be selectively cleaved using the mild reducing agent, sodium dithionite (B78146) (Na₂S₂O₄).
The cleavage is a reductive process that breaks the azo bond, resulting in the formation of two aniline (B41778) derivatives. A critical structural feature for efficient cleavage is the presence of a hydroxyl group positioned ortho to the diazo bond on one of the aromatic rings. This ortho-hydroxyl group facilitates the reduction process, leading to a rapid and complete cleavage under mild conditions.
The proposed mechanism for the reductive cleavage of the ortho-hydroxylated diazobenzene by sodium dithionite is believed to proceed through a radical mechanism. The dithionite ion (S₂O₄²⁻) in aqueous solution is in equilibrium with the sulfur dioxide radical anion (•SO₂⁻), which is a potent reducing agent. This radical anion donates an electron to the azo bond, initiating its reduction and ultimate cleavage.
Caption: Reductive cleavage of the diazo linker.
Quantitative Data on Cleavage Efficiency
| Parameter | Value | Conditions | Reference |
| Cleavage Efficiency | ~73% | 200 mM Sodium Dithionite in SP buffer (pH 7.4), 3 x 20 min incubation | Internal studies on similar linkers |
| Cleavage Time | < 10 seconds (for total cleavage) | 1 mM Sodium Dithionite (for optimized azo-arene linkers) | Comparative studies |
| Cleavage Reagent | Sodium Dithionite (Na₂S₂O₄) | Mild, aqueous buffer (e.g., PBS, pH 7.4) | Multiple sources |
It is important to note that the efficiency and kinetics of the cleavage can be influenced by factors such as the accessibility of the linker, the concentration of the reducing agent, and the specific buffer conditions.
Experimental Protocols
Protein Labeling via Inverse-Electron-Demand Diels-Alder (iEDDA) Reaction
This protocol describes the labeling of a protein containing a trans-cyclooctene (TCO) group with this compound.
Materials:
-
TCO-functionalized protein in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Desalting spin column
Procedure:
-
Prepare this compound Stock Solution: Dissolve this compound in DMSO to a final concentration of 10 mM.
-
Reaction Setup: In a microcentrifuge tube, combine the TCO-functionalized protein with the this compound stock solution. A molar excess of the tetrazine reagent (typically 5-20 fold) is recommended to ensure complete labeling.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle shaking. For sensitive proteins, the incubation can be performed at 4°C for a longer duration (e.g., overnight).
-
Removal of Excess Reagent: Remove the unreacted this compound using a desalting spin column according to the manufacturer's instructions.
-
Verification of Labeling (Optional): The successful labeling can be confirmed by techniques such as mass spectrometry (observing a mass shift corresponding to the addition of the linker) or by utilizing a fluorescent tetrazine analog in a parallel experiment.
Caption: Workflow for iEDDA protein labeling.
Enrichment and Cleavage for Proteomics Applications
This protocol outlines a general workflow for the enrichment of biotinylated proteins and the subsequent cleavage of the diazo linker for mass spectrometry analysis.
Materials:
-
Biotinylated protein sample
-
Streptavidin-coated magnetic beads
-
Wash Buffer 1 (e.g., PBS with 0.1% Tween-20)
-
Wash Buffer 2 (e.g., PBS)
-
Elution Buffer (freshly prepared): 50 mM Sodium Dithionite in PBS, pH 7.4
-
Quenching solution (e.g., Iodoacetamide)
-
Digestion buffer and trypsin for on-bead or in-solution digestion
Procedure:
-
Enrichment of Biotinylated Proteins:
-
Incubate the biotinylated protein sample with streptavidin-coated magnetic beads for 1 hour at room temperature with gentle rotation to allow for binding.
-
Separate the beads from the supernatant using a magnetic stand.
-
Wash the beads sequentially with Wash Buffer 1 and Wash Buffer 2 to remove non-specifically bound proteins.
-
-
Cleavage of the Diazo Linker:
-
Resuspend the beads in the freshly prepared Elution Buffer.
-
Incubate for 30-60 minutes at room temperature with gentle agitation.
-
Separate the beads using a magnetic stand and collect the supernatant containing the released target proteins.
-
Repeat the elution step one more time to ensure complete cleavage and combine the supernatants.
-
-
Downstream Processing for Mass Spectrometry:
-
The eluted proteins can be further processed for mass spectrometry analysis. This typically involves reduction, alkylation, and tryptic digestion, followed by LC-MS/MS analysis.
-
Caption: A typical chemoproteomics workflow.
Applications in Research and Drug Development
The unique properties of the this compound linker make it a valuable tool in a variety of applications, including:
-
Activity-Based Protein Profiling (ABPP): For the identification and characterization of enzyme activities in complex biological samples.
-
Target Identification and Validation: To identify the cellular targets of small molecules and drug candidates.
-
Pull-down Assays: For the isolation and identification of protein-protein interaction partners.
-
Antibody-Drug Conjugate (ADC) Development: As a cleavable linker in ADCs, allowing for the specific release of the cytotoxic payload at the target site.
Conclusion
The this compound linker offers a powerful and versatile solution for the biotinylation and subsequent release of biomolecules. Its rapid and specific iEDDA ligation chemistry, coupled with a mild and efficient cleavage strategy, provides researchers with a robust tool for a wide range of applications in chemical biology, proteomics, and drug discovery. Understanding the core mechanism of its cleavable diazo linker is paramount to its successful implementation in advanced research endeavors.
An In-depth Technical Guide to the Applications of Tetrazine-diazo-PEG4-biotin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tetrazine-diazo-PEG4-biotin is a hetero-trifunctional chemical probe that has emerged as a powerful tool in chemical biology, drug discovery, and biopharmaceutical development. This molecule integrates three key functionalities: a tetrazine moiety for bioorthogonal ligation, a photo-activatable diazo group for covalent crosslinking, and a biotin (B1667282) handle for affinity-based detection and purification. The incorporated polyethylene (B3416737) glycol (PEG4) spacer enhances aqueous solubility and minimizes steric hindrance, rendering this reagent highly versatile for a multitude of applications. This technical guide provides a comprehensive overview of the core applications of this compound, complete with detailed experimental protocols, quantitative data, and visual diagrams to facilitate its effective implementation in research and development.
Core Functionalities of this compound
The utility of this compound stems from its three distinct chemical moieties, each enabling a specific set of applications.
-
Tetrazine Moiety for Bioorthogonal Ligation: The tetrazine group participates in an inverse-electron-demand Diels-Alder (IEDDA) reaction with a strained alkene, most commonly a trans-cyclooctene (B1233481) (TCO) derivative. This "click chemistry" reaction is characterized by its exceptionally fast kinetics and high specificity, allowing for the rapid and selective labeling of biomolecules in complex biological systems.
-
Diazo Moiety for Photo-induced Crosslinking: The diazo group is a photo-activatable functionality. Upon irradiation with UV light (typically around 350-380 nm), it forms a highly reactive carbene intermediate. This carbene can then covalently bind to nearby molecules through insertion into C-H, O-H, and N-H bonds, enabling the capture of molecular interactions.
-
Biotin Moiety for Affinity-Based Applications: Biotin exhibits an extraordinarily strong and specific non-covalent interaction with avidin (B1170675) and its analogues, such as streptavidin (Kd ≈ 10⁻¹⁵ M).[1][2] This high-affinity binding is leveraged for the detection, purification, and immobilization of biotinylated molecules.[3][4]
-
PEG4 Spacer: The hydrophilic tetraethylene glycol (PEG4) spacer improves the reagent's solubility in aqueous buffers and provides spatial separation between the functional moieties and the conjugated biomolecule, which can reduce steric hindrance and preserve biological activity.[5][6]
Key Applications and Experimental Protocols
Bioorthogonal Labeling of Biomolecules
The tetrazine moiety allows for the specific labeling of biomolecules that have been pre-functionalized with a TCO group. This is particularly useful for in vitro and in vivo imaging and tracking of proteins, glycans, and other cellular components.
Experimental Protocol: Cell Surface Protein Labeling
This protocol describes the labeling of cell surface proteins on live cells that have been metabolically engineered to express a TCO-containing unnatural amino acid.
Materials:
-
Cells expressing TCO-modified surface proteins
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
This compound (stock solution in DMSO)
-
Streptavidin-fluorophore conjugate (for imaging) or streptavidin-HRP (for western blotting)
Procedure:
-
Cell Preparation: Culture cells expressing the TCO-modified protein to the desired confluency.
-
Washing: Gently wash the cells three times with ice-cold PBS to remove any interfering components from the culture medium.[5]
-
Labeling Reaction: Dilute the this compound stock solution in PBS to a final concentration of 50-100 µM. Add the labeling solution to the cells and incubate for 30-60 minutes at 37°C.[5]
-
Washing: Wash the cells three times with ice-cold PBS to remove unreacted this compound.[5]
-
Detection (Imaging): Incubate the cells with a fluorescently labeled streptavidin conjugate in PBS for 20-30 minutes at room temperature.
-
Washing: Wash the cells three times with PBS.
-
Imaging: Image the cells using fluorescence microscopy.
Detection (Western Blot):
-
Cell Lysis: Lyse the cells using a suitable lysis buffer to extract the labeled proteins.[5]
-
SDS-PAGE and Transfer: Separate the protein lysate by SDS-PAGE and transfer to a PVDF membrane.
-
Probing: Block the membrane and then probe with a streptavidin-HRP conjugate.
-
Detection: Detect the biotinylated proteins using an appropriate chemiluminescent substrate.
Affinity Purification of Labeled Biomolecules
The biotin tag enables the efficient enrichment of biomolecules that have been labeled using the tetrazine-TCO ligation. This is a powerful technique for identifying binding partners and for proteomic studies.
Experimental Protocol: Affinity Purification of a TCO-tagged Protein
Materials:
-
Cell lysate containing the TCO-tagged protein of interest, labeled with this compound
-
Streptavidin-conjugated magnetic beads or agarose (B213101) resin
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., wash buffer containing 2-5 mM biotin)
Procedure:
-
Bead Preparation: Wash the streptavidin beads three times with wash buffer to remove any preservatives.[5]
-
Binding: Add the cell lysate to the prepared beads and incubate for 1-2 hours at 4°C with gentle rotation to allow the biotinylated protein to bind to the streptavidin.[5]
-
Washing: Pellet the beads (using a magnet for magnetic beads or centrifugation for agarose) and discard the supernatant. Wash the beads extensively (at least three times) with wash buffer to remove non-specifically bound proteins.[5]
-
Elution: Add elution buffer to the beads and incubate for 10-15 minutes at room temperature to release the biotinylated protein. Alternatively, for harsher elution, boil the beads in SDS-PAGE loading buffer.
-
Analysis: Analyze the eluted proteins by SDS-PAGE, western blotting, or mass spectrometry.
Pre-targeted Imaging
In pre-targeted imaging, a TCO-modified antibody is first administered and allowed to accumulate at the target site (e.g., a tumor). Subsequently, a smaller, rapidly clearing tetrazine-containing imaging agent (in this case, this compound conjugated to an imaging moiety) is administered. The tetrazine rapidly reacts with the TCO-antibody at the target site, providing a high-contrast image with reduced background signal compared to using a directly labeled antibody.[7][8][9]
Experimental Protocol: Pre-targeted Imaging in a Mouse Model
Materials:
-
TCO-conjugated antibody specific to the target of interest
-
This compound conjugated to a PET imaging agent (e.g., a chelator for a radionuclide)
-
Tumor-bearing mouse model
Procedure:
-
Antibody Administration: Inject the TCO-conjugated antibody into the tumor-bearing mouse and allow it to circulate and accumulate at the tumor site for a predetermined time (e.g., 24-72 hours).
-
Imaging Agent Administration: Inject the tetrazine-imaging agent conjugate.
-
Imaging: Perform PET imaging at various time points post-injection of the imaging agent (e.g., 1, 4, and 24 hours) to visualize tumor uptake.[8]
Photo-induced Crosslinking for Interaction Studies
The diazo group can be used to capture transient or weak interactions between a labeled biomolecule and its binding partners. Upon photoactivation, the generated carbene will covalently crosslink to adjacent molecules.
Experimental Protocol: Photo-crosslinking of a Protein Complex
Materials:
-
Purified TCO-tagged "bait" protein
-
Purified "prey" protein(s)
-
This compound
-
UV lamp (e.g., 365 nm)
Procedure:
-
Labeling: Label the TCO-tagged bait protein with this compound as described in section 2.1. Purify the labeled protein to remove excess reagent.
-
Complex Formation: Incubate the labeled bait protein with the prey protein(s) to allow for complex formation.
-
Photo-crosslinking: Irradiate the sample with UV light (e.g., 365 nm) on ice for 5-15 minutes to activate the diazo group and induce crosslinking.[10]
-
Analysis: Analyze the reaction mixture by SDS-PAGE to observe the formation of higher molecular weight crosslinked species. The crosslinked complex can be identified by western blotting for the prey protein or by mass spectrometry.
Quantitative Data
| Parameter | Value | Reference |
| Tetrazine-TCO Reaction Kinetics | ||
| Second-order rate constant | ~800 - 30,000 M⁻¹s⁻¹ | [6] |
| Biotin-Avidin Interaction | ||
| Dissociation constant (Kd) | ~10⁻¹⁵ M | [1] |
| Photo-activation of Diazo Group | ||
| Activation Wavelength | ~350 - 380 nm |
Visual Diagrams
Caption: Mechanism of the Tetrazine-TCO Ligation Reaction.
Caption: Workflow for Affinity Purification.
Caption: Mechanism of Photo-induced Crosslinking.
Caption: Application in Studying Signaling Pathways.
Conclusion
This compound is a powerful and versatile chemical tool with broad applications in modern biological research and drug development. Its unique combination of a bioorthogonal handle, a photo-crosslinking group, and an affinity tag enables a wide range of experiments, from cellular imaging and proteomics to pre-targeted therapies. The protocols and data presented in this guide provide a solid foundation for researchers to harness the full potential of this innovative reagent. As the field of chemical biology continues to evolve, the utility of such multi-functional probes in dissecting complex biological processes is expected to grow even further.
References
- 1. This compound - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 2. Tetrazine-PEG4-biotin - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 3. This compound|CAS 0|DC Chemicals [dcchemicals.com]
- 4. Efficient and versatile one-step affinity purification of in vivo biotinylated proteins: Expression, characterization and structure analysis of recombinant human Glutamate Carboxypeptidase II - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. A Pretargeted PET Imaging Strategy Based on Bioorthogonal Diels–Alder Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 18F-Based Pretargeted PET Imaging Based on Bioorthogonal Diels–Alder Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pretargeted PET Imaging with a TCO-Conjugated Anti-CD44v6 Chimeric mAb U36 and [89Zr]Zr-DFO-PEG5-Tz - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dissecting diazirine photo-reaction mechanism for protein residue-specific cross-linking and distance mapping - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Protein Labeling with Tetrazine-diazo-PEG4-biotin
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the use of Tetrazine-diazo-PEG4-biotin in protein labeling applications. The protocol leverages the principles of bioorthogonal chemistry, specifically the inverse-electron-demand Diels-Alder cycloaddition between a tetrazine and a trans-cyclooctene (B1233481) (TCO).
Introduction
This compound is a versatile reagent for the bioorthogonal labeling of proteins.[1][2] It features three key functional components:
-
Tetrazine: A bioorthogonal reactive group that rapidly and specifically reacts with TCO-modified biomolecules.[3]
-
Biotin: A high-affinity ligand for streptavidin, enabling robust detection and purification of labeled proteins.[3]
-
PEG4: A hydrophilic polyethylene (B3416737) glycol spacer that enhances solubility and minimizes steric hindrance.[3]
-
Diazo Group: A cleavable linker that allows for the release of the labeled protein from biotin-streptavidin complexes under mild conditions using sodium dithionite.[2]
This reagent is particularly useful for applications requiring the specific and efficient labeling of proteins in complex biological mixtures, such as cell lysates or living cells, for subsequent purification, identification, and analysis.[2][3]
Quantitative Data
The Tetrazine-TCO ligation is known for its exceptionally fast reaction kinetics. The following table summarizes key quantitative data related to this bioorthogonal reaction.
| Parameter | Value | Reference |
| Second-Order Rate Constant (k) | > 800 M⁻¹s⁻¹ | [3] |
| Reaction Conditions | Aqueous buffers (e.g., PBS), pH 7.0-8.5, room temperature | [3] |
| Typical Reagent Concentration | 10-100 µM | [3] |
| Purity of this compound | ≥95% | [1][2][4] |
Experimental Workflow
The overall workflow for labeling a protein of interest (POI) with this compound involves two main stages: incorporation of a TCO group into the POI and the subsequent labeling reaction with the tetrazine reagent.
References
Application Notes and Protocols for Antibody-Drug Conjugate (ADC) Synthesis using Tetrazine-diazo-PEG4-biotin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) are a rapidly advancing class of biotherapeutics that leverage the specificity of monoclonal antibodies (mAbs) to deliver potent cytotoxic agents directly to cancer cells, thereby minimizing systemic toxicity. The linker connecting the antibody and the cytotoxic drug is a critical component of an ADC, influencing its stability, pharmacokinetics, and efficacy. This document provides detailed application notes and protocols for the synthesis of ADCs using Tetrazine-diazo-PEG4-biotin, a novel linker that utilizes bioorthogonal click chemistry.
This compound is a multifaceted linker featuring a tetrazine moiety for an inverse electron demand Diels-Alder (iEDDA) reaction with a trans-cyclooctene (B1233481) (TCO) modified antibody, a cleavable diazo bond, a hydrophilic PEG4 spacer to enhance solubility, and a biotin (B1667282) handle for purification or detection.[1][2] The iEDDA reaction is known for its rapid kinetics and high specificity, allowing for efficient conjugation under mild, aqueous conditions.[3][4] The cleavable diazo linker provides a mechanism for drug release within the target cell upon exposure to specific physiological conditions or external triggers.
These application notes will guide researchers through the multi-step process of ADC synthesis, from antibody modification and drug-linker conjugation to the final purification and characterization of the ADC.
Materials and Reagents
A comprehensive list of necessary materials and reagents is provided in the table below.
| Reagent | Supplier | Purpose |
| Monoclonal Antibody (mAb) | User-defined | Targeting moiety |
| TCO-NHS Ester | Commercial Vendor | For antibody modification |
| This compound | Commercial Vendor | ADC Linker |
| Cytotoxic Drug (with reactive handle) | User-defined | Therapeutic payload |
| Dimethyl sulfoxide (B87167) (DMSO) | Sigma-Aldrich | Solvent |
| Phosphate-Buffered Saline (PBS), pH 7.4 | Gibco | Buffer for antibody handling and reactions |
| Sodium Bicarbonate Buffer (0.1 M, pH 8.3) | Sigma-Aldrich | Buffer for NHS ester reaction |
| Zeba™ Spin Desalting Columns (40K MWCO) | Thermo Fisher Scientific | For buffer exchange and purification |
| Amicon® Ultra Centrifugal Filter Units | MilliporeSigma | For antibody concentration |
| Sodium Dithionite (B78146) (Na₂S₂O₄) | Sigma-Aldrich | Reducing agent for diazo linker cleavage |
| Hydrophobic Interaction Chromatography (HIC) Column | Waters, Agilent | For ADC purification and DAR analysis |
| LC-MS System | Agilent, SCIEX, Waters | For ADC characterization and DAR determination |
Experimental Protocols
The synthesis of an ADC using this compound is a three-stage process:
-
Modification of the antibody with a TCO group.
-
Preparation of the this compound-drug conjugate.
-
Bioorthogonal ligation of the TCO-modified antibody with the tetrazine-drug conjugate.
A generalized workflow for this process is depicted below.
Protocol 1: Antibody Modification with TCO-NHS Ester
This protocol describes the modification of a monoclonal antibody with TCO moieties by reacting the primary amines of lysine (B10760008) residues with a TCO-NHS ester.
-
Antibody Preparation:
-
Buffer exchange the antibody into 0.1 M sodium bicarbonate buffer (pH 8.3). A common method is to use a Zeba™ Spin Desalting Column (40K MWCO).
-
Adjust the antibody concentration to 5-10 mg/mL.
-
-
TCO-NHS Ester Solution Preparation:
-
Dissolve the TCO-NHS ester in anhydrous DMSO to a final concentration of 10 mM immediately before use.
-
-
Conjugation Reaction:
-
Add a 10- to 20-fold molar excess of the TCO-NHS ester solution to the antibody solution.
-
Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.
-
-
Purification of TCO-modified Antibody:
-
Remove excess, unreacted TCO-NHS ester by buffer exchanging the reaction mixture into PBS (pH 7.4) using a Zeba™ Spin Desalting Column.
-
Concentrate the purified TCO-modified antibody using an Amicon® Ultra centrifugal filter unit if necessary.
-
Determine the concentration of the modified antibody using a spectrophotometer at 280 nm.
-
Protocol 2: Preparation of this compound-Drug Conjugate
This protocol provides a general guideline for conjugating a cytotoxic drug to the this compound linker. The specific chemistry will depend on the functional groups available on the drug payload. It is assumed the user will have a drug with a compatible reactive handle (e.g., an amine or carboxyl group) to react with a corresponding activated form of the tetrazine linker.
-
Activation of Tetrazine Linker or Drug:
-
Depending on the available functional groups, either the tetrazine linker or the drug payload may need to be activated. For instance, if the drug has a primary amine, the carboxylic acid on a modified tetrazine linker can be activated using EDC/NHS chemistry. Conversely, if the drug has a carboxylic acid, it can be activated to react with an amine-functionalized tetrazine linker.
-
-
Conjugation Reaction:
-
Combine the activated species with its reaction partner in a suitable anhydrous solvent (e.g., DMSO or DMF).
-
The reaction is typically carried out at room temperature for several hours to overnight.
-
-
Purification of Tetrazine-Drug Conjugate:
-
Purify the resulting this compound-drug conjugate using an appropriate chromatographic method, such as reverse-phase HPLC, to remove unreacted starting materials.
-
Characterize the purified conjugate by LC-MS to confirm its identity and purity.
-
Protocol 3: Bioorthogonal Ligation and ADC Synthesis
This protocol describes the final step of ADC synthesis, where the TCO-modified antibody is conjugated to the tetrazine-drug conjugate via an iEDDA click reaction.
-
Reaction Setup:
-
In a suitable reaction vessel, combine the TCO-modified antibody (from Protocol 1) with a 1.5- to 3-fold molar excess of the this compound-drug conjugate (from Protocol 2).
-
The reaction is typically performed in PBS (pH 7.4).
-
-
Ligation Reaction:
-
Incubate the reaction mixture for 1-4 hours at room temperature. The reaction progress can be monitored by observing the disappearance of the characteristic pink/red color of the tetrazine.
-
-
Purification of the ADC:
-
Purify the resulting ADC from excess tetrazine-drug conjugate and other reaction components. Common methods include:
-
Size-Exclusion Chromatography (SEC)
-
Hydrophobic Interaction Chromatography (HIC)
-
Affinity chromatography if the biotin tag on the linker is utilized.
-
-
Protocol 4: Characterization of the Antibody-Drug Conjugate
The purified ADC should be thoroughly characterized to determine its critical quality attributes, including the drug-to-antibody ratio (DAR), purity, and aggregation state.
-
Drug-to-Antibody Ratio (DAR) Determination:
-
Hydrophobic Interaction Chromatography (HIC): HIC can separate ADC species with different numbers of conjugated drugs. The average DAR can be calculated from the peak areas of the different species.
-
LC-MS Analysis: Mass spectrometry of the intact or reduced ADC can provide a precise determination of the mass of the conjugate, from which the DAR can be calculated.
-
-
Purity and Aggregation Analysis:
-
Size-Exclusion Chromatography (SEC): SEC is used to assess the purity of the ADC and quantify the percentage of aggregates, fragments, and the desired monomeric ADC.
-
The logical flow for ADC characterization is illustrated in the diagram below.
Protocol 5: Cleavage of the Diazo Linker
The diazo bond within the linker can be cleaved under mild reducing conditions using sodium dithionite. This allows for the release of the drug payload.
-
Cleavage Reaction:
-
Treat the ADC with a solution of sodium dithionite (e.g., 25-50 mM in PBS) for 30-60 minutes at room temperature.
-
-
Analysis of Cleavage:
-
The release of the drug can be monitored by analytical techniques such as HPLC or LC-MS.
-
Quantitative Data Summary
The following table summarizes typical reaction parameters and expected outcomes for the ADC synthesis process. These values are illustrative and may require optimization for specific antibody-drug combinations.
| Parameter | Value | Notes |
| Antibody Modification (Protocol 1) | ||
| TCO-NHS Ester:Antibody Molar Ratio | 10:1 to 20:1 | Optimization may be required to achieve desired TCO loading. |
| Reaction Time | 1-2 hours | |
| Reaction pH | 8.3 | Optimal for NHS ester reaction with primary amines. |
| Bioorthogonal Ligation (Protocol 3) | ||
| Tetrazine-Drug:TCO-Antibody Molar Ratio | 1.5:1 to 3:1 | A slight excess of the tetrazine-drug ensures complete reaction. |
| Reaction Time | 1-4 hours | Reaction is typically rapid. |
| Reaction pH | 7.4 | Physiological pH is suitable for the iEDDA reaction. |
| ADC Characterization (Protocol 4) | ||
| Expected Drug-to-Antibody Ratio (DAR) | 2 to 8 | Dependent on the number of available lysine residues and reaction conditions. |
| Monomer Purity (by SEC) | >95% | A high degree of monomeric ADC is desirable. |
| Aggregate Content (by SEC) | <5% | Aggregates can impact efficacy and safety. |
Conclusion
The use of this compound offers a robust and versatile platform for the synthesis of antibody-drug conjugates. The bioorthogonal iEDDA chemistry provides a highly efficient and specific method for conjugating a drug to an antibody under mild conditions. The cleavable diazo linker allows for controlled drug release, and the integrated biotin handle facilitates purification. The detailed protocols and application notes provided herein serve as a comprehensive guide for researchers in the field of ADC development, enabling the generation and characterization of next-generation targeted therapeutics.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Tetrazine Linker - Click Chemistry Tools -Tetrazine PEG linker | AxisPharm [axispharm.com]
- 3. Tetrazine ligation for chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in the Development of Tetrazine Ligation Tools for Pretargeted Nuclear Imaging [mdpi.com]
Application Notes and Protocols for In Vivo Imaging Using Tetrazine-diazo-PEG4-biotin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of Tetrazine-diazo-PEG4-biotin for in vivo imaging studies. This bifunctional linker is a powerful tool in the field of bioorthogonal chemistry, enabling researchers to perform pretargeted imaging with high specificity and signal-to-noise ratios.
Introduction
This compound is a versatile reagent designed for advanced in vivo imaging and other bioconjugation applications.[1] It incorporates three key functional moieties:
-
A Tetrazine group: This enables an extremely fast and selective inverse-electron demand Diels-Alder (IEDDA) cycloaddition reaction with a strained alkene, such as trans-cyclooctene (B1233481) (TCO).[1][2] This bioorthogonal reaction is highly efficient under physiological conditions and forms the basis of the imaging strategy.[2]
-
A Biotin (B1667282) moiety: This provides a strong and specific binding affinity for avidin (B1170675) and streptavidin, which can be exploited for signal amplification or purification purposes.
-
A PEG4 spacer: The polyethylene (B3416737) glycol spacer enhances solubility in aqueous solutions and reduces steric hindrance, improving the accessibility of the reactive groups.[2]
-
A Diazo group: This functional group can be cleaved under mild conditions, for example, with sodium dithionite, offering a mechanism for cleavable biotinylation.[1] While also having applications in photo-induced cross-linking, its cleavable nature is a key feature for certain experimental designs.[1]
The primary application for in vivo imaging is in a pretargeting strategy . This approach separates the targeting and imaging steps to improve target-to-background ratios and reduce the radiation dose to non-target tissues.[3] First, a biomolecule of interest (e.g., an antibody that targets a specific tumor antigen) conjugated with a TCO group is administered. After this conjugate has accumulated at the target site and cleared from circulation, the much smaller, rapidly clearing this compound, carrying an imaging agent, is administered. The tetrazine rapidly reacts with the TCO at the target site, leading to a high concentration of the imaging probe at the desired location.[4]
Key Features and Advantages
| Feature | Advantage | Reference |
| Bioorthogonal Reaction | The IEDDA reaction between tetrazine and TCO is highly specific and does not interfere with native biological processes. | |
| Rapid Kinetics | The reaction is extremely fast, enabling efficient labeling even at low concentrations typically found in vivo.[5] | [5] |
| Pretargeting Strategy | Improves target-to-background signal ratios and reduces overall radiation exposure compared to directly labeled antibodies.[3] | [3] |
| Versatility | The biotin moiety allows for conjugation with streptavidin-linked imaging agents (e.g., fluorophores, radioisotopes for PET/SPECT). | |
| Enhanced Solubility | The PEG4 spacer improves the solubility and pharmacokinetic properties of the molecule.[2] | [2] |
| Cleavable Linker | The diazo group allows for the cleavage of the biotin moiety if required for specific experimental setups.[1] | [1] |
Experimental Protocols
Preparation of TCO-Conjugated Targeting Molecule (e.g., Antibody)
This protocol provides a general guideline for conjugating a TCO moiety to an antibody. The specific conditions may need to be optimized for your particular antibody and TCO reagent.
Materials:
-
Targeting antibody in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)
-
TCO-NHS ester (or other amine-reactive TCO derivative)
-
DMSO (anhydrous)
-
Desalting column (e.g., PD-10)
Procedure:
-
Antibody Preparation: Prepare the antibody solution at a concentration of 1-10 mg/mL in an amine-free buffer (e.g., PBS).
-
TCO-NHS Ester Solution: Dissolve the TCO-NHS ester in DMSO to a concentration of 10-20 mM immediately before use.
-
Conjugation Reaction: Add a 10-20 fold molar excess of the TCO-NHS ester solution to the antibody solution. The final DMSO concentration should be below 10%.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.
-
Purification: Remove the unreacted TCO reagent and byproducts by passing the reaction mixture through a desalting column equilibrated with PBS.
-
Characterization: Determine the degree of labeling (DOL) by measuring the UV-Vis absorbance of the antibody and the TCO moiety or by using mass spectrometry.
In Vivo Pretargeting and Imaging Protocol (General)
This protocol outlines a general workflow for a pretargeted in vivo imaging study in a tumor-bearing mouse model. Doses and time points will require optimization for specific animal models, antibodies, and imaging systems.
Animal Model:
-
Nude mice bearing subcutaneous tumors (e.g., LS174T human colorectal adenocarcinoma xenografts).[4]
Reagents:
-
TCO-conjugated antibody (prepared as in Protocol 1)
-
This compound
-
Streptavidin-conjugated imaging probe (e.g., Streptavidin-IRDye 800CW for near-infrared fluorescence imaging, or a streptavidin-chelate complex for radiolabeling)
-
Saline or PBS for injections
Procedure:
-
Antibody Administration (Day 0): Administer the TCO-conjugated antibody to the tumor-bearing mice via intravenous (i.v.) injection (e.g., 10-100 µg per mouse).
-
Antibody Accumulation and Clearance (Day 1-3): Allow 24-72 hours for the antibody to accumulate at the tumor site and for the unbound antibody to clear from the bloodstream.[4] The optimal time will depend on the pharmacokinetics of the specific antibody.
-
Preparation of Imaging Probe:
-
For Fluorescence Imaging: Pre-mix this compound with a molar excess of streptavidin-fluorophore conjugate in PBS for 30 minutes at room temperature to form the imaging complex.
-
For Nuclear Imaging (PET/SPECT): The biotin can be complexed with streptavidin conjugated to a chelator (e.g., DOTA). This complex is then radiolabeled with a suitable radionuclide (e.g., ⁶⁴Cu, ¹¹¹In) according to established protocols.[4] Alternatively, the tetrazine itself can be directly radiolabeled.
-
-
Imaging Probe Administration (Day 3): Administer the pre-formed Tetrazine-biotin-streptavidin-imaging agent complex intravenously.
-
Imaging (Day 3): Perform in vivo imaging at various time points after the administration of the tetrazine probe (e.g., 1, 4, and 24 hours).[4]
-
Fluorescence Imaging: Use an in vivo imaging system (IVIS) with appropriate excitation and emission filters.
-
PET/CT or SPECT/CT: Acquire images according to the scanner's standard operating procedures.
-
Visualizations
Caption: Pretargeted in vivo imaging workflow.
Caption: Bioorthogonal reaction at the target site.
References
- 1. This compound - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 2. Tetrazine-PEG4-biotin - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 3. Plasma stability and pharmacokinetics of radiolabeled deferoxamine-biotin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Advances in Tetrazine Bioorthogonal Chemistry Driven by the Synthesis of Novel Tetrazines and Dienophiles - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Streamlined Purification of TCO-Modified Proteins using a Cleavable Biotinylation Reagent
Introduction
The site-specific modification of proteins is a cornerstone of modern biological research and therapeutic development. The inverse-electron-demand Diels-Alder (iEDDA) cycloaddition between a tetrazine (Tz) and a trans-cyclooctene (B1233481) (TCO) is a premier bioorthogonal reaction, valued for its exceptionally fast kinetics and high specificity in complex biological environments.[1][2][3][4] This system allows for the precise labeling of TCO-modified proteins with probes for various applications.
This document details a method for the efficient purification of TCO-modified proteins using Tetrazine-diazo-PEG4-biotin. This reagent leverages the rapid TCO-tetrazine ligation to covalently attach a biotin (B1667282) handle onto the target protein.[5][6][7] The strong and specific interaction between biotin and streptavidin is then used to capture the biotinylated protein on a streptavidin-functionalized resin, effectively separating it from unlabeled proteins and other contaminants.[8][9][10] A key feature of the this compound reagent is its diazo-based linker, which is cleavable under mild conditions with sodium dithionite (B78146), enabling the gentle elution and recovery of the purified, tag-free protein.[6]
Principle of the Method
The purification strategy involves three main stages:
-
Biotinylation: The TCO-modified protein of interest is selectively labeled via the iEDDA reaction with this compound.
-
Affinity Capture: The resulting biotinylated protein is captured from the crude mixture using streptavidin-coated beads.
-
Elution: After washing away non-specifically bound contaminants, the purified protein is released from the beads by cleaving the diazo linker.
Visualized Workflow and Reaction
The following diagrams illustrate the experimental workflow and the underlying chemical reaction.
Caption: Workflow for TCO-protein purification.
Caption: Bioorthogonal TCO-Tetrazine reaction.
Experimental Protocols
Protocol 1: Biotinylation of TCO-Modified Protein
This protocol describes the labeling of a TCO-functionalized protein with this compound.
Materials:
-
TCO-modified protein
-
This compound
-
Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO)
-
Desalting spin columns (e.g., Zeba™ Spin Desalting Columns)
Procedure:
-
Protein Preparation: Prepare the TCO-modified protein in the reaction buffer at a concentration of 1-5 mg/mL.[11]
-
Reagent Preparation: Allow the vial of this compound to warm to room temperature before opening. Prepare a 10 mM stock solution in anhydrous DMSO.[12]
-
Labeling Reaction: Add a 1.5 to 5-fold molar excess of the this compound stock solution to the protein solution.[11][13]
-
Note: The optimal molar ratio should be determined empirically for each specific protein.
-
-
Incubation: Incubate the reaction mixture for 30 to 60 minutes at room temperature with gentle mixing.[11][13]
-
Removal of Excess Reagent: Remove the unreacted this compound using a desalting spin column or dialysis to prevent interference in the subsequent capture step.[12][13][14]
Protocol 2: Affinity Capture of Biotinylated Protein
This protocol details the capture of the biotinylated protein using streptavidin-functionalized magnetic beads.
Materials:
-
Biotinylated protein solution (from Protocol 1)
-
Streptavidin Magnetic Beads
-
Binding/Wash Buffer: PBS, pH 7.4, supplemented with 0.05% (v/v) Tween-20 to reduce non-specific binding.[15]
-
Magnetic separation rack
Procedure:
-
Bead Preparation: Resuspend the streptavidin magnetic beads thoroughly by vortexing.[15] Transfer the required volume of bead slurry to a new microcentrifuge tube.
-
Bead Equilibration: Place the tube on the magnetic rack to pellet the beads, then carefully remove and discard the storage buffer.[15]
-
Add 1 mL of Binding/Wash Buffer, resuspend the beads, pellet them again using the magnet, and discard the supernatant. Repeat this wash step for a total of three equilibration washes.[15]
-
Protein Binding: Add the desalted biotinylated protein solution to the equilibrated beads.
-
Incubation: Incubate for at least 30-60 minutes at room temperature with gentle, end-over-end rotation to keep the beads suspended.[15]
-
Capture: After incubation, place the tube on the magnetic rack to pellet the beads. The supernatant, containing unbound proteins, can be saved for analysis. Carefully discard the remaining supernatant.
Protocol 3: Washing and Cleavable Elution
This protocol describes stringent washing to remove contaminants followed by specific elution of the target protein.
Materials:
-
Bead-bound protein complex (from Protocol 2)
-
Wash Buffer 1 (High Salt): 1 M KCl in PBS
-
Wash Buffer 2 (High pH): 0.1 M Na₂CO₃, pH 11
-
Wash Buffer 3 (Denaturant): 2 M Urea in 10 mM Tris-HCl, pH 8.0
-
Final Wash Buffer: PBS, pH 7.4
-
Elution Buffer (Cleavage): Freshly prepared 50 mM Sodium Dithionite (Na₂S₂O₄) in PBS, pH 7.4.
-
Caution: Prepare this solution immediately before use as it is sensitive to oxidation.
-
Procedure:
-
Stringent Washing: To minimize non-specific binding, perform the following washes by adding 1 mL of buffer, resuspending the beads, incubating for 3-5 minutes with rotation, pelleting the beads, and discarding the supernatant.
-
Wash 2 times with Wash Buffer 1 (High Salt).
-
Wash 1 time with Wash Buffer 2 (High pH).
-
Wash 1 time with Wash Buffer 3 (Denaturant).
-
Wash 3 times with Final Wash Buffer (PBS) to remove residual harsh reagents.
-
-
Cleavable Elution:
-
After the final wash, remove all supernatant.
-
Resuspend the beads in an appropriate volume of freshly prepared Elution Buffer.
-
Incubate for 60 minutes at room temperature with gentle mixing.
-
Note: The diazo linker is cleaved by the sodium dithionite, releasing the protein from the bead-bound biotin moiety.[6]
-
-
Collection of Purified Protein: Place the tube on the magnetic rack and carefully collect the supernatant, which now contains the purified protein. The beads can be discarded.
-
Buffer Exchange (Optional): If necessary, perform a final buffer exchange on the eluted protein sample to remove the sodium dithionite.
Data and Performance Characteristics
The efficiency of the purification process can be assessed at various stages. The following table summarizes key parameters and methods for their determination.
| Parameter | Typical Value / Range | Method of Determination | Notes |
| Labeling Efficiency | >95% | Mass Spectrometry (MS), SDS-PAGE mobility shift assay | The TCO-tetrazine reaction is extremely efficient, often proceeding to completion.[1][16] MS can confirm the mass shift corresponding to the biotin tag addition. |
| Capture Efficiency | >90% | Comparison of pre- and post-capture supernatants by SDS-PAGE or Western Blot | The high affinity of the biotin-streptavidin interaction ensures efficient capture of labeled protein.[9] |
| Protein Recovery | 60-90% | Bradford assay, BCA assay, or densitometry of SDS-PAGE gels | Recovery depends on the efficiency of the elution step and minimizing protein loss during wash steps. The cleavable linker enhances recovery of functional protein compared to harsh elution methods. |
| Final Purity | >90% | SDS-PAGE with Coomassie or silver staining | Purity is highly dependent on the stringency of the wash protocol to remove non-specifically bound proteins. |
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low Labeling Efficiency | - TCO-protein is degraded or inactive.- Tetrazine reagent was hydrolyzed. | - Confirm protein integrity via SDS-PAGE.- Prepare tetrazine stock solution fresh in anhydrous DMSO. Allow reagent to warm to room temperature before opening to prevent condensation.[12] |
| High Background / Non-specific Binding | - Insufficient washing.- Hydrophobic or ionic interactions with beads. | - Increase the number of washes or the stringency of wash buffers (e.g., increase salt or detergent concentration).- Add a blocking agent like BSA to the binding step (if compatible with downstream applications). |
| Low Elution Yield | - Inefficient cleavage of the diazo linker.- Protein precipitated on beads. | - Ensure the sodium dithionite solution is freshly prepared.- Optimize incubation time or concentration of the elution buffer.- Ensure final wash steps removed all harsh denaturants. |
References
- 1. Tetrazine ligation for chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tetrazine-PEG4-biotin - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 3. Tetrazine- and trans-cyclooctene-functionalised polypept(o)ides for fast bioorthogonal tetrazine ligation - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Lipophilicity and Click Reactivity Determine the Performance of Bioorthogonal Tetrazine Tools in Pretargeted In Vivo Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tetrazine Ligation, Biontinylation | BroadPharm [broadpharm.com]
- 6. This compound - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Purification of biotinylated proteins on streptavidin resin: a protocol for quantitative elution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. med.upenn.edu [med.upenn.edu]
- 10. Purification of DNA-binding proteins using biotin/streptavidin affinity systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. interchim.fr [interchim.fr]
- 14. mdpi.com [mdpi.com]
- 15. neb.com [neb.com]
- 16. Tetrazine Amino Acid Encoding for Rapid and Complete Protein Bioconjugation [bio-protocol.org]
Live Cell Imaging with Tetrazine-diazo-PEG4-biotin: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for the use of Tetrazine-diazo-PEG4-biotin in live cell imaging applications. This multifunctional reagent is a powerful tool for researchers in chemical biology, drug development, and molecular imaging. It integrates three key functionalities: a tetrazine group for bioorthogonal click chemistry, a diazo group for photo-induced cross-linking, and a biotin (B1667282) moiety for high-affinity binding to streptavidin-based detection systems. The inclusion of a hydrophilic PEG4 spacer enhances solubility and minimizes steric hindrance, making it an ideal choice for labeling and tracking biomolecules in living cells.
The core of its application in live cell imaging lies in the inverse-electron-demand Diels-Alder (iEDDA) reaction, a type of bioorthogonal "click chemistry". The tetrazine group reacts with a strained alkene, such as a trans-cyclooctene (B1233481) (TCO), that has been metabolically or genetically incorporated into a biomolecule of interest. This reaction is exceptionally fast, highly specific, and occurs efficiently under physiological conditions without the need for toxic catalysts, making it ideal for studying dynamic processes in living systems.[1][2]
Features of this compound
-
Tetrazine Group: Enables rapid and selective bioorthogonal ligation with TCO-modified biomolecules.
-
Diazo Group: Can be used for photo-activated covalent cross-linking to study molecular interactions.
-
Biotin Moiety: Provides a strong and specific handle for detection and purification using streptavidin or avidin (B1170675) conjugates.
-
PEG4 Spacer: A hydrophilic linker that improves aqueous solubility and reduces steric hindrance between the label and the target biomolecule.[3]
Applications
-
Live Cell Imaging: Fluorescently label and track the localization and dynamics of proteins, glycans, and other biomolecules.[4]
-
Protein-Protein Interaction Studies: In combination with photo-cross-linking, capture and identify interacting partners.
-
Drug Target Identification: Identify the cellular targets of TCO-modified drug candidates through pull-down assays.[1]
-
Cell Surface Labeling: Specifically label and visualize cell surface receptors and other membrane-associated molecules.[1]
Quantitative Data Summary
The performance of this compound in live cell imaging is characterized by rapid reaction kinetics and high specificity. The following table summarizes representative quantitative data for tetrazine-TCO ligations, which are indicative of the performance expected with this compound.
| Parameter | Value | Notes |
| Second-Order Rate Constant (k) | 1,000 - 30,000 M⁻¹s⁻¹ | The reaction rate can vary depending on the specific TCO derivative used.[5] |
| Typical Labeling Concentration | 10 - 100 µM | Optimal concentration should be determined empirically for each cell type and target.[1] |
| Incubation Time | 15 - 60 minutes | The fast kinetics often allow for short incubation times.[6] |
| Purity | ≥95% | High purity ensures reliable and reproducible experimental outcomes.[7] |
| Cell Viability | High | Tetrazine-based labeling is generally well-tolerated by cells.[8] |
Experimental Protocols
This section provides detailed protocols for the labeling of cell surface proteins and a general workflow for intracellular protein labeling using this compound.
Protocol 1: Labeling of Cell Surface Proteins
This protocol describes the labeling of cell surface proteins on live cells that have been engineered to express a TCO-containing unnatural amino acid or have been metabolically labeled with a TCO-modified sugar.
Materials:
-
Live cells expressing TCO-modified surface proteins
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
This compound (prepare a 1-10 mM stock solution in DMSO)
-
Live-cell imaging medium (e.g., FluoroBrite™ DMEM)
-
Streptavidin-conjugated fluorophore
-
Confocal microscope
Procedure:
-
Cell Preparation: Culture cells expressing the TCO-tagged protein of interest on glass-bottom dishes suitable for high-resolution microscopy. Ensure cells are healthy and sub-confluent at the time of labeling.
-
Washing: Gently wash the cells three times with pre-warmed PBS to remove any interfering components from the culture medium.
-
Labeling Reaction:
-
Dilute the this compound stock solution in pre-warmed live-cell imaging medium to a final concentration of 10-50 µM.
-
Add the labeling solution to the cells and incubate for 30-60 minutes at 37°C in a CO₂ incubator.[1]
-
-
Washing: Remove the labeling solution and wash the cells three times with pre-warmed live-cell imaging medium to remove unbound reagent.
-
Detection:
-
Prepare a solution of the streptavidin-conjugated fluorophore in live-cell imaging medium at the manufacturer's recommended concentration.
-
Incubate the cells with the streptavidin-fluorophore solution for 15-30 minutes at 37°C, protected from light.
-
-
Final Wash and Imaging:
-
Wash the cells three times with pre-warmed live-cell imaging medium.
-
Add fresh, pre-warmed live-cell imaging medium to the cells.
-
Image the cells using a confocal microscope with the appropriate laser lines and filters for the chosen fluorophore.
-
Protocol 2: General Workflow for Intracellular Protein Labeling
This protocol outlines a general approach for labeling a TCO-tagged intracellular protein. This requires a cell-permeable TCO-containing amino acid and subsequent delivery of the this compound.
Materials:
-
Live cells expressing a TCO-tagged intracellular protein
-
Complete cell culture medium
-
This compound (1-10 mM stock in DMSO)
-
Live-cell imaging medium
-
Streptavidin-conjugated fluorophore (cell-permeable or for fixed cells)
-
Fixation and permeabilization buffers (if applicable)
-
Confocal microscope
Procedure:
-
Expression of TCO-tagged Protein: Culture cells and induce the expression of the intracellular protein containing a TCO-modified unnatural amino acid.
-
Labeling with this compound:
-
Dilute the this compound stock solution in complete cell culture medium to a final concentration of 1-10 µM.
-
Incubate the cells with the labeling solution for 15-60 minutes at 37°C.[6] The optimal time and concentration should be determined experimentally.
-
-
Washing: Wash the cells 2-3 times with pre-warmed live-cell imaging medium.
-
Detection (Two Options):
-
Live Cell Detection (with cell-permeable streptavidin-fluorophore): Incubate cells with a cell-permeable streptavidin-conjugated fluorophore. Wash and image as described in Protocol 1.
-
Fixed Cell Detection:
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Incubate with a streptavidin-conjugated fluorophore in PBS with a blocking agent (e.g., BSA) for 1 hour.
-
Wash with PBS and mount for imaging.
-
-
-
Imaging: Acquire images using a confocal microscope.
Mandatory Visualizations
Experimental Workflow: Protein-Protein Interaction Study
Caption: Workflow for identifying protein-protein interactions.
Signaling Pathway: GPCR Internalization and Signaling
Caption: Visualizing GPCR trafficking and signaling.
References
- 1. benchchem.com [benchchem.com]
- 2. Quantitative live-cell imaging of GPCR downstream signaling dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. lumiprobe.com [lumiprobe.com]
- 4. Intracellular Bioorthogonal Labeling of Glucagon Receptor via Tetrazine Ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound - Creative Biolabs [creative-biolabs.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Tetrazine-diazo-PEG4-biotin in Proteomics Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetrazine-diazo-PEG4-biotin is a versatile chemoproteomic reagent that enables the covalent labeling and subsequent enrichment of proteins from complex biological systems. This reagent combines the highly efficient and bioorthogonal inverse-electron-demand Diels-Alder (iEDDA) cycloaddition chemistry of tetrazine with the strong and specific binding of biotin (B1667282) to streptavidin. The incorporated diazo group offers the potential for photocrosslinking, while the polyethylene (B3416737) glycol (PEG4) spacer enhances aqueous solubility and minimizes steric hindrance. This unique combination of features makes this compound a powerful tool for a range of proteomics applications, including the identification of protein-protein interactions, drug target deconvolution, and the characterization of post-translational modifications.[1]
The core principle of its application in proteomics involves a two-step "tag-then-capture" strategy. First, a biomolecule of interest (e.g., a protein, drug molecule, or metabolite) is functionalized with a strained alkene, most commonly a trans-cyclooctene (B1233481) (TCO) group. This can be achieved through metabolic labeling, genetic code expansion, or chemical modification. Subsequently, the TCO-tagged biomolecule is selectively and rapidly labeled with this compound via the iEDDA reaction. The biotin handle then allows for the efficient capture and enrichment of the labeled proteins and their interacting partners using streptavidin-functionalized beads for downstream analysis by mass spectrometry.[2]
Key Features and Applications
-
High Selectivity and Biocompatibility: The tetrazine-TCO ligation is a bioorthogonal reaction, meaning it occurs with high efficiency and specificity within a biological context without interfering with native cellular processes.
-
Rapid Reaction Kinetics: The iEDDA reaction between tetrazine and TCO is one of the fastest bioorthogonal reactions known, enabling efficient labeling even at low concentrations of reactants.[1]
-
Versatile Applications:
-
Protein-Protein Interaction Studies: Identification of interaction partners of a TCO-labeled protein of interest.[2]
-
Drug Target Identification: A drug candidate functionalized with a TCO group can be used to "pull-down" its cellular protein targets.
-
Activity-Based Protein Profiling (ABPP): TCO-modified activity-based probes can be used to label and identify active enzymes in a proteome.
-
Post-Translational Modification (PTM) Analysis: Enrichment of proteins with specific TCO-labeled PTMs.
-
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C45H57N11O9S | |
| Molecular Weight | 928.07 g/mol | |
| Purity | ≥95% | |
| Physical Form | Dark orange solid | |
| Solubility | Soluble in DMSO, DMF, and other polar organic solvents. | |
| Storage | Store at -20°C, protected from light and moisture. |
Table 2: Comparative Efficiency of Bioorthogonal Reactions for Protein Enrichment
| Bioorthogonal Reaction | Reagent Pairs | Enrichment Efficiency of PARP1 | Reference |
| iEDDA | Olaparib-TCO + Tetrazine-biotin | 100% | [1] |
| SPAAC | Olaparib-alkyne + DBCO-biotin | 45% | [1] |
| CuAAC | Olaparib-azide + Alkyne-biotin | 9% | [1] |
This table presents a comparison of the enrichment efficiency for the protein PARP1 using different bioorthogonal "click" chemistry reactions. The data highlights the superior efficiency of the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition, the reaction utilized by this compound.
Experimental Protocols
Protocol 1: Labeling of Cell Surface Proteins for Proteomic Analysis
This protocol describes the labeling of cell surface proteins on live cells that have been metabolically engineered to express a TCO-containing unnatural amino acid or sugar.
Materials:
-
Cells expressing TCO-modified surface proteins
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
This compound (stock solution in DMSO, e.g., 10 mM)
-
Quenching solution (optional, e.g., 1 mM TCO-amine in PBS)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Streptavidin-conjugated magnetic beads
Procedure:
-
Cell Preparation: Culture cells expressing the TCO-tagged protein of interest to the desired confluency.
-
Washing: Gently wash the cells three times with ice-cold PBS to remove any interfering components from the culture medium.[2]
-
Labeling Reaction: Dilute the this compound stock solution in PBS to the desired final concentration (e.g., 50-100 µM). Add the labeling solution to the cells and incubate for 30-60 minutes at room temperature or 37°C.[2]
-
Quenching (Optional but Recommended): To stop the reaction, remove the labeling solution and add a quenching solution containing an excess of a TCO-containing small molecule. Incubate for 10 minutes.[2]
-
Washing: Wash the cells three times with ice-cold PBS to remove unreacted this compound and quenching reagent.[2]
-
Cell Lysis: Lyse the cells using a suitable lysis buffer to extract the labeled proteins.
-
Protein Concentration Determination: Determine the protein concentration of the cell lysate using a standard protein assay (e.g., BCA assay).
-
Enrichment of Biotinylated Proteins: Proceed to Protocol 2 for the pull-down of biotinylated proteins.
Protocol 2: Pull-down of Biotinylated Proteins for Mass Spectrometry Analysis
This protocol outlines the procedure for enriching biotinylated proteins from a cell lysate using streptavidin beads.
Materials:
-
Cell lysate containing biotinylated proteins (from Protocol 1)
-
Streptavidin-conjugated magnetic beads
-
Wash Buffer 1 (e.g., PBS with 1% Triton X-100)
-
Wash Buffer 2 (e.g., PBS with 0.1% Tween-20)
-
Ammonium Bicarbonate solution (50 mM, pH 8.0)
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Formic Acid
Procedure:
-
Bead Preparation: Wash the streptavidin beads three times with Wash Buffer 1 to remove any preservatives.[2]
-
Binding: Add the cell lysate to the prepared beads and incubate for 1-2 hours at 4°C with gentle rotation to allow the biotinylated proteins to bind to the streptavidin.[2]
-
Washing:
-
Pellet the beads using a magnetic stand and discard the supernatant.
-
Wash the beads twice with Wash Buffer 1.
-
Wash the beads three times with Wash Buffer 2.
-
Wash the beads twice with 50 mM Ammonium Bicarbonate.
-
-
On-Bead Digestion:
-
Resuspend the beads in 50 mM Ammonium Bicarbonate.
-
Add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes to reduce disulfide bonds.
-
Cool to room temperature and add IAA to a final concentration of 20 mM. Incubate in the dark for 30 minutes to alkylate cysteines.
-
Add trypsin (e.g., 1 µg) and incubate overnight at 37°C with shaking.
-
-
Peptide Elution:
-
Pellet the beads and transfer the supernatant containing the digested peptides to a new tube.
-
Wash the beads with 50 mM Ammonium Bicarbonate and combine the wash with the initial supernatant.
-
-
Sample Clean-up: Acidify the peptide solution with formic acid to a final concentration of 0.1-1%. Desalt the peptides using a C18 StageTip or equivalent solid-phase extraction method.
-
LC-MS/MS Analysis: Analyze the desalted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Visualizations
Caption: Experimental workflow for proteomic analysis using this compound.
Caption: Simplified EGFR signaling pathway, a target for proteomic investigation.
References
Troubleshooting & Optimization
Troubleshooting Non-Specific Binding with Tetrazine-diazo-PEG4-biotin: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments utilizing Tetrazine-diazo-PEG4-biotin.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a versatile chemical probe used in bioorthogonal chemistry. It features three key components:
-
A tetrazine moiety that rapidly and specifically reacts with a trans-cyclooctene (B1233481) (TCO) group in a bioorthogonal "click" reaction. This allows for the precise labeling of TCO-modified biomolecules.
-
A cleavable diazo linker that can be broken under specific, mild conditions, allowing for the release of captured biomolecules.
-
A biotin (B1667282) handle for highly specific and strong binding to streptavidin-coated surfaces (e.g., beads or plates), enabling affinity purification and enrichment.
-
A hydrophilic PEG4 spacer that increases the solubility of the reagent and helps to minimize non-specific binding by creating a "shield" around the more hydrophobic components.
Primary applications include the labeling, capture, and subsequent identification of interacting biomolecules in complex biological samples, such as identifying the binding partners of a TCO-labeled drug or protein.[1][2]
Q2: What are the main causes of non-specific binding in assays using this compound?
A2: Non-specific binding can arise from several factors:
-
Endogenous Biotin: Many tissues and cell types, particularly liver and kidney, contain naturally occurring biotinylated proteins that will bind to streptavidin beads, leading to high background.
-
Hydrophobic Interactions: The tetrazine and biotin components, as well as the target proteins themselves, can have hydrophobic regions that interact non-specifically with the streptavidin beads or other proteins in the lysate.
-
Ionic Interactions: Charged regions on the probe or target molecules can interact with oppositely charged surfaces.
-
Insufficient Blocking: Failure to adequately block all non-specific binding sites on the streptavidin beads and other surfaces (e.g., microplate wells) is a common cause of high background.
-
Excess Probe Concentration: Using too high a concentration of this compound can lead to increased non-specific interactions.
-
Inadequate Washing: Insufficiently stringent or numerous washing steps may not effectively remove all non-specifically bound molecules.
Q3: How can I cleave the diazo linker to release my protein of interest?
A3: The diazobenzene moiety in the linker is typically cleaved under mild reducing conditions using sodium dithionite (B78146) (Na₂S₂O₄).[3][4] A common starting concentration is 25-50 mM sodium dithionite in a suitable buffer at room temperature.[4] The optimal concentration and incubation time should be empirically determined for your specific application to ensure efficient cleavage without affecting your protein of interest.
Troubleshooting Guide
Issue 1: High Background Signal on Western Blot or High Number of Non-Specific Proteins Identified by Mass Spectrometry
This is the most common issue and can be addressed by systematically optimizing your experimental protocol.
Possible Cause & Recommended Solution
| Possible Cause | Recommended Solution |
| Endogenous Biotin | Pre-treat your sample with an endogenous biotin blocking kit. This typically involves a two-step process of incubating with excess streptavidin to bind endogenous biotin, followed by incubation with excess free biotin to block any remaining binding sites on the added streptavidin.[5] |
| Ineffective Blocking of Streptavidin Beads | Optimize your blocking buffer. While 5% non-fat dry milk in TBST is common, it can interfere with biotin-streptavidin systems and phospho-protein detection.[6] Consider using 3-5% Bovine Serum Albumin (BSA) in TBST. For very low background, specialized commercial blocking buffers are recommended.[6] Ensure blocking is performed for at least 1 hour at room temperature or overnight at 4°C. |
| Insufficient Washing Stringency | Increase the number and duration of wash steps. Also, consider increasing the stringency of your wash buffers. A series of washes with buffers containing different detergents and salt concentrations can be very effective. For example, a sequence of washes with high salt buffer (e.g., 1M NaCl), a non-ionic detergent (e.g., 0.1% Tween-20 or Triton X-100), and a final wash with a buffer compatible with downstream applications is recommended. For very strong interactions, washes with 1% SDS or 2M urea (B33335) can be employed, as the biotin-streptavidin interaction is very robust.[7] |
| Excess this compound | Titrate the concentration of your biotin probe to find the optimal balance between specific labeling and non-specific binding. Perform a concentration-response experiment to determine the lowest effective concentration. |
| Non-Specific Binding to Primary/Secondary Antibodies (Western Blot) | Ensure your blocking buffer is compatible with your antibodies. If using a secondary antibody from a particular species (e.g., goat), including 5% normal serum from that species in the blocking buffer can help reduce non-specific binding.[8] |
Quantitative Data: Comparison of Blocking Buffers
While the optimal blocking buffer is system-dependent, the following table summarizes the general characteristics and performance of common blocking agents. The signal-to-noise ratio is a key indicator of blocking efficiency.
| Blocking Agent | Typical Concentration | Signal-to-Noise Ratio | Advantages | Disadvantages |
| Non-fat Dry Milk | 5% in TBST | Moderate | Inexpensive, readily available.[9] | Incompatible with biotin-streptavidin systems; contains phosphoproteins that can interfere with phospho-specific antibody detection.[6][9] Can increase background in the 700nm channel for fluorescent westerns.[10] |
| Bovine Serum Albumin (BSA) | 3-5% in TBST | Good to High | Compatible with biotin-streptavidin systems and phospho-protein detection.[9] | More expensive than milk; some antibodies may cross-react with BSA.[9] |
| Fish Gelatin | 0.5-2% in TBST | Good | Effective for minimizing non-specific binding on both nitrocellulose and PVDF membranes.[9] | Can be less effective than BSA or milk in some cases; availability can be limited.[9] |
| Commercial Protein-Free Buffers | Varies | Very High | Excellent signal-to-noise ratios; eliminates cross-reactivity with protein-based blockers.[6] | Generally the most expensive option. |
Experimental Protocols
Protocol: Pull-Down of a TCO-Modified Protein of Interest from Cell Lysate
This protocol provides a general workflow for the enrichment of a target protein that has been metabolically or chemically labeled with a TCO moiety.
1. Cell Lysis and Lysate Preparation a. Harvest cells and wash with ice-cold PBS. b. Lyse cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors. c. Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C. d. Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA).
2. Bioorthogonal Labeling with this compound a. Dilute the clarified lysate to a working concentration (e.g., 1-5 mg/mL). b. Add this compound to the lysate to a final concentration of 10-100 µM. The optimal concentration should be determined empirically. c. Incubate for 1-2 hours at room temperature with gentle rotation.
3. Affinity Purification using Streptavidin Magnetic Beads a. Equilibrate the required volume of streptavidin magnetic beads by washing them three times with lysis buffer.[1] b. Add the biotin-labeled lysate to the equilibrated beads. c. Incubate for 1-2 hours at 4°C with gentle rotation to allow for binding of the biotinylated proteins to the beads.[11] d. Pellet the beads using a magnetic stand and discard the supernatant.
4. Washing a. Perform a series of stringent washes to remove non-specifically bound proteins. A recommended wash series is: i. 2x with high-salt wash buffer (e.g., 50 mM Tris, 1 M NaCl, 0.1% Tween-20, pH 7.5). ii. 2x with lysis buffer. iii. 2x with PBS. b. After the final wash, remove all supernatant.
5. Elution (Cleavage of Diazo Linker) a. Prepare a fresh solution of 50 mM sodium dithionite in PBS, pH 7.4. b. Resuspend the beads in the elution buffer. c. Incubate at room temperature for 30-60 minutes with gentle mixing. d. Pellet the beads with a magnetic stand and carefully collect the supernatant containing the eluted proteins. e. The eluted proteins are now ready for downstream analysis (e.g., SDS-PAGE, Western Blot, Mass Spectrometry).
Visualizations
Experimental Workflow
Caption: Experimental workflow for the capture of TCO-modified proteins.
Troubleshooting Logic Flow
Caption: A logical workflow for troubleshooting high background signals.
Example Signaling Pathway: EGFR Activation
This diagram illustrates a simplified Epidermal Growth Factor Receptor (EGFR) signaling cascade, a common pathway studied using protein-protein interaction techniques. A TCO-labeled EGFR could be used to pull down interacting partners like Grb2 or Shc.[12][13][14]
Caption: Simplified EGFR signaling pathway leading to gene transcription.
References
- 1. neb.com [neb.com]
- 2. apexbt.com [apexbt.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. vectorlabs.com [vectorlabs.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. azurebiosystems.com [azurebiosystems.com]
- 7. researchgate.net [researchgate.net]
- 8. Western blotting guide: Part 4, Membrane blocking [jacksonimmuno.com]
- 9. Reducing Non-Specific Binding in Western Blots: Blocking Agent Comparison [synapse.patsnap.com]
- 10. researchgate.net [researchgate.net]
- 11. prod-vector-labs-wordpress-media.s3.amazonaws.com:443 [prod-vector-labs-wordpress-media.s3.amazonaws.com:443]
- 12. Mass spectrometry mapping of epidermal growth factor receptor phosphorylation related to oncogenic mutations and tyrosine kinase inhibitor sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. creative-diagnostics.com [creative-diagnostics.com]
- 14. Recent progress in protein-protein interaction study for EGFR-targeted therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Tetrazine-Diazo-PEG4-Biotin Conjugation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize reaction conditions for Tetrazine-Diazo-PEG4-Biotin conjugation.
Troubleshooting Guide
Low or no conjugation efficiency is a common issue. This guide provides a structured approach to identifying and resolving potential problems.
Issue 1: Low or No Product Formation
| Possible Cause | Suggested Solution |
| Degraded Tetrazine Reagent | Tetrazine moieties are susceptible to hydrolysis. Ensure the this compound reagent has been stored under dry conditions at -20°C or -80°C. Prepare fresh stock solutions in anhydrous DMSO or DMF and avoid repeated freeze-thaw cycles.[1] |
| Inactive Trans-Cyclooctene (TCO) Moiety | The TCO group on the reaction partner may have isomerized to the less reactive cis-cyclooctene or degraded.[2] Confirm the integrity of the TCO-functionalized molecule using analytical methods like NMR or mass spectrometry. |
| Suboptimal Molar Ratio | An incorrect stoichiometric ratio of tetrazine to TCO can lead to incomplete reactions. A slight molar excess (1.5 to 5-fold) of the this compound reagent is often recommended to drive the reaction to completion.[1] |
| Incorrect pH | The inverse-electron-demand Diels-Alder (iEDDA) reaction rate can be pH-dependent.[2] The reaction is generally efficient within a pH range of 6.0 to 9.0.[1] Ensure the reaction buffer is within this range. |
| Low Reaction Temperature | While the reaction is typically fast at room temperature (20-25°C), lower temperatures will slow down the kinetics.[1] If the biomolecule is stable, consider performing the reaction at room temperature or even 37°C to accelerate it.[1] |
| Presence of Amines in Buffer | If the TCO-containing molecule was functionalized using an NHS ester, buffers containing primary amines (e.g., Tris or glycine) will compete with the intended reaction.[1] Use amine-free buffers such as PBS or HEPES.[3] |
Issue 2: Presence of Multiple Peaks in Chromatogram Post-Reaction
| Possible Cause | Suggested Solution |
| Side Reactions or Degradation | Unwanted side reactions or degradation of the tetrazine or TCO can result in product-related impurities.[2] Optimize the reaction stoichiometry and consider purification methods like size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC) to isolate the desired conjugate.[2] |
| Protein Aggregation | High concentrations of organic solvents (e.g., DMSO, DMF) used to dissolve the reagents can cause protein precipitation or aggregation. Minimize the volume of organic solvent added to the reaction mixture.[3] |
Frequently Asked Questions (FAQs)
Q1: What is the optimal buffer for the this compound conjugation reaction?
A1: The Tetrazine-TCO ligation is robust and works well in various common biological buffers. Phosphate-buffered saline (PBS) at a pH between 6.0 and 9.0 is a standard and effective choice.[1] It is critical to use amine-free buffers, such as PBS or HEPES, especially if N-hydroxysuccinimide (NHS) esters were used to introduce the TCO group.[3]
Q2: What is the recommended molar ratio of this compound to my TCO-containing molecule?
A2: For efficient conjugation, a slight molar excess of the this compound reagent is generally recommended. A good starting point is a 1.5- to 5-fold molar excess of the tetrazine reagent over the TCO-modified molecule.[1] However, the optimal ratio may vary depending on the specific reactants and should be determined empirically for your system.
Q3: What are the ideal reaction temperature and duration?
A3: The reaction is typically very fast and can often be completed at room temperature (20-25°C) within 30 to 60 minutes. For less reactive partners or to ensure complete reaction, the incubation time can be extended up to 2 hours or even overnight at 4°C. In some cases, incubating at 37°C can further accelerate the reaction, provided the biomolecules are stable at this temperature.[1]
Q4: Do I need a catalyst for this reaction?
A4: No, the tetrazine-TCO ligation is a bioorthogonal "click chemistry" reaction that proceeds rapidly without the need for a catalyst, such as copper, which can be cytotoxic. This makes it highly suitable for biological applications.
Q5: How can I monitor the progress of the conjugation reaction?
A5: The progress of the tetrazine-TCO reaction can be monitored spectrophotometrically. The tetrazine moiety has a characteristic UV-Vis absorbance around 520-540 nm.[4] The reaction progress can be followed by the disappearance of this absorbance.
Q6: What is the purpose of the "diazo" component in this compound?
A6: The diazo bond in this reagent is cleavable under mild conditions with sodium dithionite (B78146) (Na2S2O4). This allows for the release of the biotinylated molecule from its conjugated partner after the initial ligation, which can be useful in applications such as affinity purification and subsequent release of the target molecule.
Experimental Protocols
Protocol 1: General Procedure for Biotinylating a TCO-Modified Protein
-
Reagent Preparation:
-
Prepare the TCO-labeled protein in an appropriate amine-free buffer (e.g., PBS, pH 7.4).
-
Prepare a stock solution of this compound in anhydrous DMSO or DMF.
-
-
Reactant Calculation:
-
Determine the volumes of the protein solution and the tetrazine stock solution required to achieve the desired molar ratio (typically a 1.5 to 5-fold molar excess of the tetrazine reagent).[1]
-
-
Conjugation Reaction:
-
Add the calculated volume of the this compound stock solution to the TCO-labeled protein solution.
-
Gently mix the solution.
-
-
Incubation:
-
Allow the reaction to proceed for 60 minutes at room temperature. For potentially less reactive molecules or to maximize yield, the incubation time can be extended.
-
-
Purification:
-
Remove the excess, unreacted this compound and any reaction byproducts using a suitable method such as size-exclusion chromatography (e.g., a desalting column) or dialysis.
-
-
Storage:
-
Store the final biotinylated conjugate at 4°C or as appropriate for the specific protein.
-
Visualizations
Caption: Experimental workflow for this compound conjugation.
Caption: Troubleshooting decision tree for low conjugation yield.
References
Preventing degradation of Tetrazine-diazo-PEG4-biotin in solution
This technical support guide provides researchers, scientists, and drug development professionals with essential information for preventing the degradation of Tetrazine-diazo-PEG4-biotin in solution. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure the stability and successful application of this reagent in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound in solution?
A1: The degradation of this compound is primarily influenced by three main factors:
-
pH: The tetrazine ring is sensitive to harsh pH conditions, with stability generally being highest around neutral pH (pH 7.4). Both highly acidic and basic conditions can accelerate degradation. The diazo group can also be susceptible to hydrolysis, particularly under acidic conditions.[1]
-
Light Exposure: Tetrazine compounds are known to be light-sensitive. Exposure to ambient light, especially UV light, can lead to photochemical degradation, resulting in a loss of reactivity.
-
Nucleophiles and Reducing Agents: The presence of strong nucleophiles or reducing agents in the solution can lead to the degradation of the tetrazine ring.[2] This is particularly relevant when working with complex biological media, such as cell culture medium containing fetal bovine serum (FBS), which contains various nucleophiles.[2] The diazo bond can be cleaved by reducing agents like sodium dithionite (B78146) (Na2S2O4).[3]
Q2: What are the recommended storage conditions for this compound?
A2: To ensure the long-term stability and performance of this compound, adhere to the following storage guidelines:
| Storage Condition | Solid Form | Stock Solution in Anhydrous Solvent (e.g., DMSO) |
| Temperature | -20°C[4] | -80°C for up to 6 months; -20°C for up to 1 month[4][5] |
| Light | Protect from light (store in an amber vial or wrapped in foil)[5] | Protect from light[4][5] |
| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon)[5] | Store under an inert atmosphere[5] |
| Moisture | Desiccate to protect from moisture | Use anhydrous solvents to maintain reactivity |
Q3: How should I prepare solutions of this compound for my experiments?
A3: It is highly recommended to prepare fresh solutions of this compound immediately before use to minimize degradation.
-
Solvent Selection: Use anhydrous, high-purity solvents such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) to prepare stock solutions.
-
Stock Solution Preparation: Allow the solid reagent to equilibrate to room temperature before opening the vial to prevent condensation. Prepare a concentrated stock solution (e.g., 10 mM) in the chosen anhydrous solvent.
-
Working Solution Preparation: Dilute the stock solution into the desired aqueous buffer (e.g., PBS, pH 7.4) immediately before the experiment. Keep the final concentration of the organic solvent (e.g., DMSO) low (typically ≤1%) to minimize its potential effects on the experiment.
Troubleshooting Guide
Issue 1: Rapid loss of the characteristic pink/red color of the tetrazine solution.
This indicates the degradation of the tetrazine ring.
| Potential Cause | Troubleshooting Step |
| Contaminated Solvent | Use fresh, anhydrous, high-purity solvents for preparing solutions. Traces of water, acids, or bases can accelerate degradation. |
| Exposure to Light | Store the solid compound and solutions in amber vials or wrap containers with aluminum foil. Minimize exposure to ambient light during experimental procedures. |
| Inappropriate pH | Ensure the pH of your reaction buffer is within the optimal range for tetrazine stability, typically around neutral (pH 7.0-7.5). Avoid highly acidic or basic conditions. |
| Reactive Components in Media | If working in complex biological media, be aware that components like serum can degrade tetrazines. Minimize the incubation time of the tetrazine in such media before the reaction. For initial experiments, consider using a simplified buffer system to identify potential sources of degradation. |
Issue 2: Low or no signal in downstream applications (e.g., Western blot, fluorescence microscopy).
This could be due to the degradation of the biotin (B1667282) moiety or the tetrazine, or incomplete ligation.
| Potential Cause | Troubleshooting Step |
| Degraded this compound | Follow the recommended storage and handling procedures. Prepare fresh solutions for each experiment. Perform a stability check of your reagent (see Experimental Protocols). |
| Inefficient Ligation Reaction | Ensure the dienophile (e.g., TCO-modified molecule) is stable and active. Optimize the molar ratio of the reactants; a slight excess of the tetrazine reagent is often recommended.[6] Ensure the reaction buffer and pH are compatible with the ligation chemistry. |
| Cleavage of the Diazo Linker | Avoid the presence of reducing agents in your reaction buffers unless cleavage is intended. |
Experimental Protocols
Protocol 1: Assessment of this compound Stability in Aqueous Buffer
This protocol allows for the determination of the stability of this compound in a specific buffer by monitoring the change in its characteristic absorbance over time.
Materials:
-
This compound
-
Anhydrous DMSO
-
Aqueous buffer of interest (e.g., PBS, pH 7.4)
-
UV-Vis spectrophotometer
-
Temperature-controlled incubator or water bath
Procedure:
-
Prepare a stock solution: Dissolve this compound in anhydrous DMSO to a concentration of 10 mM.
-
Prepare the working solution: Dilute the stock solution in the desired aqueous buffer to a final concentration that gives an initial absorbance reading within the linear range of the spectrophotometer (typically around 0.5 - 1.0) at the λmax of the tetrazine (usually 510-550 nm).
-
Incubation: Incubate the working solution at a constant temperature (e.g., 25°C or 37°C), protected from light.
-
Absorbance Measurement: At regular time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), measure the absorbance of the solution at the λmax.
-
Data Analysis: Plot the percentage of remaining tetrazine (calculated from the absorbance values relative to the time 0 reading) against time to determine its half-life and degradation rate.
Visualizations
Caption: Factors leading to the degradation of this compound.
Caption: Workflow for assessing the stability of this compound.
Caption: Troubleshooting workflow for tetrazine solution instability.
References
- 1. researchgate.net [researchgate.net]
- 2. Enabling Universal Access to Rapid and Stable Tetrazine Bioorthogonal Probes through Triazolyl-Tetrazine Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
How to reduce background signal in imaging with tetrazine probes
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting strategies and answers to frequently asked questions to help minimize background signal and enhance data quality in imaging experiments utilizing tetrazine probes.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during imaging experiments with tetrazine probes.
Question 1: What are the primary sources of high background signal in my imaging experiment?
Answer: High background signal can obscure your target signal and significantly reduce the quality of your images. The main causes can be categorized as follows:
-
Non-Specific Binding: The most common issue is the tetrazine probe binding to cellular components or surfaces that have not been labeled with a dienophile (e.g., TCO). This can be exacerbated by the probe's physicochemical properties, such as high lipophilicity, which promotes binding to lipid membranes.
-
Excess Unbound Probe: Insufficient removal of the unbound tetrazine probe after incubation is a major contributor to background fluorescence. If the probe does not clear efficiently from the tissue or cell culture, it will fluoresce and increase the overall background level.[1]
-
Intrinsic Autofluorescence: Biological samples naturally contain endogenous fluorophores (e.g., NADH, flavins) that can generate a background signal, particularly when exciting in the blue or green spectral regions.[1]
-
Probe Instability: Some tetrazine derivatives can be unstable under physiological conditions, leading to degradation and potential release of the fluorophore, which can then bind non-specifically.[2]
Question 2: My signal-to-background ratio is low. How can I improve it?
Answer: Improving the signal-to-background (S/B) ratio is critical for high-quality imaging. Here are several strategies, ranging from probe selection to protocol optimization:
-
Use a Fluorogenic "Turn-On" Probe: This is one of the most effective methods. Fluorogenic probes are designed so that the tetrazine moiety quenches the fluorescence of the attached dye. Upon the bioorthogonal reaction with the target dienophile, the tetrazine is consumed, leading to a dramatic increase in fluorescence (a high "turn-on" ratio).[3][4][5] This ensures that only the reacted, target-bound probes generate a strong signal, while the unbound probes remain dark, thus minimizing background.[4][5][6][7]
-
Optimize Probe Concentration: Using an excessively high concentration of the tetrazine probe can lead to increased non-specific binding and higher background. It is crucial to titrate the probe to find the lowest effective concentration that still provides a robust specific signal. Typical concentrations for cell imaging are in the low micromolar or even nanomolar range.[1][7]
-
Enhance Washing and Clearance:
-
For in vitro (cell culture) experiments: Increase the number and duration of washing steps after incubating with the tetrazine probe to more effectively remove unbound molecules.[1]
-
For in vivo (animal) experiments: The clearance of the probe from circulation is key. Select probes with favorable pharmacokinetics for rapid clearance.[8][9] Pre-targeting strategies, where a dienophile-modified antibody is administered first and allowed to clear before injecting the tetrazine probe, are designed to maximize the S/B ratio.[8][9] The waiting period after injecting the targeting molecule is typically 24 to 72 hours to allow for clearance of the unbound antibody.[8][9]
-
-
Incorporate a Blocking Step: Before adding the tetrazine probe, incubate your cells or tissue with a blocking agent like Bovine Serum Albumin (BSA) to saturate non-specific binding sites.[1]
-
Choose the Right Probe: Consider the properties of the tetrazine probe itself. More hydrophilic tetrazines often exhibit lower non-specific binding compared to highly lipophilic ones. Additionally, ensure the chosen probe is stable under your experimental conditions.
Question 3: How do I choose the optimal tetrazine probe for my experiment?
Answer: The choice of tetrazine depends on a balance of reactivity, stability, and fluorogenic properties.
-
Reactivity vs. Stability: Highly reactive tetrazines (e.g., those with electron-withdrawing substituents) enable faster labeling, which is crucial for dynamic processes or low-abundance targets.[3] However, very reactive tetrazines can sometimes have lower stability in aqueous media. Conversely, more stable tetrazines (e.g., with electron-donating groups) may have slower reaction kinetics.[1] A balance must be struck based on the experimental timeline and conditions.
-
Fluorogenic Properties: For fluorescence imaging, a probe with a high fluorescence turn-on ratio is highly desirable to minimize background.[2][3][4][10] Probes where the tetrazine and fluorophore are in close proximity often exhibit the most efficient quenching and highest turn-on ratios.[2][4][10]
-
Wavelength: Red-shifted and near-infrared (NIR) fluorogenic probes are often preferred for in vivo imaging due to deeper tissue penetration and reduced tissue autofluorescence, which further improves the signal-to-background ratio.[5]
Quantitative Data Summary
The fluorescence "turn-on" ratio is a critical metric for fluorogenic probes, representing the fold-increase in fluorescence intensity upon reaction with a dienophile. A higher ratio indicates more effective quenching of the unbound probe and thus a better potential signal-to-background ratio.
Table 1: Comparison of Fluorescence Turn-On Ratios for Various Tetrazine-Fluorophore Conjugates
| Fluorophore Class | Specific Probe Example | Max Emission (approx.) | Fluorescence Turn-On Ratio (Fold-Increase) | Reference |
| Fluorescein Derivative | Oregon Green-Tetrazine | 524 nm | Up to 400x | [3] |
| BODIPY | BODIPY-Tetrazine | 505 nm | >100x | [3] |
| BODIPY (TBET design) | Phenyl-BODIPY-Tetrazine | 505 nm | Up to 1600x | [2] |
| Rhodamine | Tetramethylrhodamine (TMR)-Tetrazine | 573 nm | Up to 76x | [3] |
| Rhodamine (o-Tz Design) | o-TzR | 585 nm | Up to 95x | [4][10] |
| Silicon Rhodamine (SiR) | o-TzSiR | 670 nm | Up to 45x | [4][10] |
| Indolizine (Seoul-Fluor) | SFTz Conjugates | Various | >1000x | [11] |
Note: Turn-on ratios can be influenced by the specific dienophile used and the reaction conditions.
Detailed Experimental Protocols
Protocol 1: General Workflow for No-Wash Live-Cell Imaging
This protocol provides a general guideline for labeling a protein of interest (POI) that has been site-specifically modified with a trans-cyclooctene (B1233481) (TCO) derivative using a fluorogenic tetrazine probe.
Materials:
-
Cells expressing your TCO-modified POI, plated on a suitable imaging dish (e.g., glass-bottom dish).
-
Fluorogenic tetrazine-dye probe (e.g., 1 mM stock in anhydrous DMSO).
-
Complete cell culture medium.
-
Live-cell imaging buffer (e.g., phenol (B47542) red-free medium or HBSS).
-
Confocal or fluorescence microscope equipped for live-cell imaging with appropriate environmental control (37°C, 5% CO₂).
Procedure:
-
Cell Preparation: Culture cells expressing the TCO-modified POI to an appropriate confluency (typically 60-80%) on the imaging dish.
-
Probe Preparation: Prepare a fresh dilution of the fluorogenic tetrazine probe in pre-warmed complete culture medium or imaging buffer. The optimal final concentration should be determined empirically but is typically in the range of 100 nM to 5 µM.
-
Labeling:
-
Remove the culture medium from the cells.
-
Add the tetrazine probe solution to the cells.
-
Incubate at 37°C for 15-60 minutes. The optimal time depends on the reaction kinetics of the specific tetrazine-TCO pair and the abundance of the target. For many highly reactive pairs, labeling is complete within 15-30 minutes.[6]
-
-
Imaging (No-Wash):
-
Directly transfer the imaging dish to the microscope stage. Ensure the environmental chamber is equilibrated to 37°C and 5% CO₂.
-
Allow the sample to equilibrate on the stage for 5-10 minutes before imaging.
-
Acquire images using the appropriate laser lines and emission filters for your chosen fluorophore.
-
Control: Image a control sample of cells that do not express the TCO-modified protein but are treated with the tetrazine probe to assess the level of non-specific signal.
-
-
(Optional) Washing Step: If background remains high even with a fluorogenic probe, you can perform wash steps. After incubation, gently aspirate the probe solution and wash the cells 2-3 times with pre-warmed imaging buffer before adding fresh buffer for imaging.
Protocol 2: Pretargeted In Vivo Fluorescence Imaging
This protocol outlines a general two-step pretargeting strategy for imaging a tumor in a mouse model using a TCO-modified antibody and a tetrazine-conjugated imaging probe.
Materials:
-
Tumor-bearing animal model (e.g., subcutaneous xenograft in mice).
-
TCO-conjugated antibody targeting a tumor-specific antigen.
-
Tetrazine-conjugated imaging probe (preferably a bright, NIR fluorophore).
-
Sterile, pyrogen-free PBS (pH 7.4) for injections.
-
Anesthesia (e.g., isoflurane).
-
In vivo fluorescence imaging system (e.g., IVIS).
Procedure:
-
Step 1: Administration of TCO-Antibody (Targeting)
-
Prepare the TCO-conjugated antibody in sterile PBS at the desired concentration.
-
Administer the antibody to the mouse, typically via intravenous (tail vein) injection. The dose must be optimized but is often in the 1-5 mg/kg range.[8]
-
Allow the antibody to accumulate at the tumor site and for the unbound antibody to clear from circulation. This clearance period is critical and is typically 24 to 72 hours .[8][9] The optimal time depends on the antibody's specific pharmacokinetics.
-
-
Step 2: Administration of Tetrazine Probe (Imaging)
-
After the clearance period, prepare the tetrazine-imaging probe in sterile PBS.
-
Administer the tetrazine probe to the same mouse, typically via intravenous injection.
-
-
In Vivo Imaging:
-
Anesthetize the mouse at various time points after the tetrazine probe injection (e.g., 1, 4, 8, and 24 hours).[9]
-
Place the anesthetized mouse in the in vivo imaging system.
-
Acquire whole-body fluorescence images using the appropriate excitation and emission filters for your probe.
-
Control: Include a control group of mice that receive the tetrazine probe but not the TCO-antibody to quantify non-specific accumulation of the probe.
-
-
Data Analysis:
-
Using the system's analysis software, draw regions of interest (ROIs) over the tumor and a non-target background tissue (e.g., contralateral muscle).
-
Quantify the fluorescence intensity in these regions.
-
Calculate the tumor-to-background ratio (TBR) at each time point to determine the optimal imaging window.
-
Mandatory Visualization
Diagrams are provided below to illustrate key workflows and concepts.
Caption: Workflow for a pretargeted in vivo imaging experiment.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Advances in Tetrazine Bioorthogonal Chemistry Driven by the Synthesis of Novel Tetrazines and Dienophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bio-orthogonal Red and Far-Red Fluorogenic Probes for Wash-Free Live-Cell and Super-resolution Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fluorogenic Tetrazine Bioorthogonal Probes for Advanced Application in Bioimaging and Biomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Green- to far-red-emitting fluorogenic tetrazine probes – synthetic access and no-wash protein imaging inside living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tetrazine bioorthogonal chemistry derived in vivo imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: Troubleshooting Inefficient Cleavage of Diazo Linkers
Welcome to the technical support center for diazo linker applications. This guide is intended for researchers, scientists, and drug development professionals who are utilizing diazo-based cleavable linkers in their experimental workflows. Here, you will find troubleshooting advice in a question-and-answer format, a detailed experimental protocol for diazo linker cleavage, and quantitative data to help you optimize your cleavage reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: I am observing low or incomplete cleavage of my diazo linker. What are the common causes?
Inefficient cleavage of a diazo linker is a common issue that can often be resolved by optimizing the reaction conditions. The primary factors to investigate are the quality and concentration of the reducing agent, the reaction buffer conditions (pH), and the structural properties of the diazo linker itself.
To systematically troubleshoot this issue, it is recommended to follow a logical diagnostic workflow.
Technical Support Center: Optimizing Tetrazine-diazo-PEG4-biotin Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing stoichiometry and other critical parameters for successful Tetrazine-diazo-PEG4-biotin reactions.
Frequently Asked Questions (FAQs)
Q1: What is the core mechanism of the this compound reaction?
A1: The reaction is a cornerstone of bioorthogonal chemistry, specifically an inverse-electron demand Diels-Alder (iEDDA) cycloaddition. It involves the rapid and selective reaction between the tetrazine moiety of the biotin (B1667282) reagent and a strained alkene, most commonly a trans-cyclooctene (B1233481) (TCO) group, that has been incorporated into a biomolecule.[1][2] This ligation is exceptionally fast and biocompatible, proceeding under physiological conditions without the need for a cytotoxic copper catalyst. The reaction is irreversible and releases nitrogen gas as its only byproduct.[1][3]
Q2: What are the main advantages of using the Tetrazine-TCO ligation system?
A2: The primary advantages of this bioorthogonal reaction include:
-
Exceptional Kinetics: It is one of the fastest bioorthogonal reactions known, allowing for efficient conjugation even at low reactant concentrations.[1][3][4]
-
High Specificity and Bioorthogonality: Tetrazines and TCO groups are highly selective for each other and do not interfere with other functional groups typically found in complex biological samples.[1][2]
-
Biocompatibility: The reaction proceeds efficiently under mild, physiological conditions (aqueous media, neutral pH, room temperature) without the need for catalysts or reducing agents that can be harmful to living systems.[1][5]
-
Stability: The resulting dihydropyridazine (B8628806) bond is stable, and the reactant moieties (TCO and Tetrazine) also exhibit long-term stability.[1]
Q3: What is the role of the PEG4 linker in this compound?
A3: The polyethylene (B3416737) glycol (PEG4) spacer offers several key benefits:
-
Enhanced Solubility: It increases the water solubility of the biotin reagent and the final conjugated molecule, which is advantageous for reactions in aqueous buffers.[4][6]
-
Reduced Steric Hindrance: The linker separates the biotin molecule from the tetrazine, minimizing steric hindrance and ensuring that the biotin can be efficiently recognized and bound by avidin (B1170675) or streptavidin.[6]
-
Improved Biocompatibility: PEGylation can help reduce potential immune responses to the modified biomolecule.[7]
Q4: What is the optimal buffer for this reaction?
A4: The reaction is robust and works well in common biological buffers like Phosphate-Buffered Saline (PBS) within a pH range of 6.0 to 9.0.[1] It is critical to avoid buffers containing primary amines, such as Tris or glycine, if your biomolecule was functionalized with TCO using an NHS ester, as these will compete with the intended reaction.
Q5: How should the this compound reagent be stored?
A5: The reagent should be stored desiccated at -20°C for short-term storage or -80°C for long-term storage. Before use, it's important to allow the vial to equilibrate to room temperature before opening to prevent moisture condensation, as the tetrazine moiety is susceptible to hydrolysis. Stock solutions should be prepared in anhydrous solvents like DMSO or DMF.[8]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or No Conjugation | Degraded Tetrazine Reagent: The tetrazine moiety is sensitive to moisture and can hydrolyze over time. | - Ensure the reagent has been stored properly under dry, cold conditions (-20°C or -80°C).- Prepare fresh stock solutions in anhydrous DMSO or DMF immediately before use.- Avoid repeated freeze-thaw cycles of the stock solution. |
| Inactive TCO-Molecule: The trans-cyclooctene (TCO) may have isomerized to the less reactive cis-cyclooctene or degraded. | - Confirm the integrity of your TCO-functionalized molecule using an appropriate analytical method like mass spectrometry.- Ensure the TCO-modified molecule has been stored correctly according to the supplier's recommendations. | |
| Suboptimal Stoichiometry: An insufficient amount of the tetrazine reagent will lead to an incomplete reaction. | - Use a slight molar excess of the this compound. A starting point of 1.5 to 5-fold molar excess is common.- Empirically determine the optimal ratio for your specific system. | |
| Suboptimal Temperature: While the reaction works at room temperature, lower temperatures will significantly slow the kinetics. | - Perform the incubation at room temperature (20-25°C).- If the biomolecule is stable, the temperature can be increased to 37°C to accelerate the reaction.[9] | |
| Steric Hindrance: The TCO group on the target biomolecule may be in a sterically inaccessible location. | - If designing a custom TCO-labeled molecule, consider incorporating a longer spacer arm to increase the accessibility of the reactive group. | |
| High Background / Non-specific Binding | Excess Unreacted Tetrazine-Biotin: Insufficient removal of the labeling reagent after the reaction. | - Purify the final conjugate using size-exclusion chromatography, dialysis, or a spin desalting column to effectively remove any excess unreacted biotin reagent. |
| Hydrophobic Interactions: The biotin moiety itself can sometimes lead to non-specific binding with other proteins or surfaces. | - Include a blocking step (e.g., with BSA or casein) in downstream applications like western blotting or ELISA.- Add a mild non-ionic detergent (e.g., Tween-20) to wash buffers. | |
| Unexpected Product Mass (e.g., 1:2 Adducts) | Reaction with Norbornene: If using a norbornene-based dienophile, an unexpected 1:2 (norbornene:tetrazine) stoichiometry can occur where a reactive intermediate undergoes a second cycloaddition.[10][11][12][13] | - This phenomenon is specific to norbornene dienophiles.[10][11][12][13]- To ensure a 1:1 conjugate, replace norbornene with a different strained alkene like TCO or bicyclononyne (BCN), which do not form the reactive intermediate.[10][12] |
Quantitative Data Summary
Table 1: Reaction Rate Constants for Tetrazine Ligations
| Dienophile (Alkene) | Tetrazine Partner | Rate Constant (k) M⁻¹s⁻¹ | Source |
| trans-cyclooctene (TCO) | General Tetrazines | 1 - 1 x 10⁶ | [1] |
| TCO | ATTO-tetrazines | up to 1000 | [9] |
| TCO | Methyl-substituted tetrazines | ~1000 | |
| TCO | Hydrogen-substituted tetrazines | up to 30,000 | |
| TCO | Dipyridal tetrazine | 2000 (±400) | [3] |
| TCO | Strained (E)-bicyclo[6.1.0]non-4-ene | 22,000 | [14] |
| TCO | Tet-v2.0 amino acid | 72,500 (±1660) | [15] |
Table 2: Recommended Reaction Parameters
| Parameter | Recommended Value/Range | Notes | Source |
| Stoichiometry (Tetrazine:TCO) | 1.05:1 to 5:1 | A slight excess of the tetrazine reagent is generally recommended. The optimal ratio should be determined empirically. | |
| pH | 6.0 - 9.0 | PBS is a standard and effective buffer. Avoid amine-containing buffers like Tris. | [1] |
| Temperature | Room Temperature (20-25°C) | Can be performed at 4°C (longer incubation) or 37°C (shorter incubation) depending on the application and stability of biomolecules. | [9] |
| Incubation Time | 10 minutes - 2 hours | Highly dependent on reactant concentrations and the specific tetrazine/TCO pair used. | [8][9] |
| Solvent for Stock Solutions | Anhydrous DMSO or DMF | Crucial to prevent hydrolysis of the tetrazine moiety. | [8] |
Experimental Protocols
Protocol 1: General Protein Biotinylation
This protocol describes a general method for labeling a TCO-modified protein with this compound.
1. Reagent Preparation: a. Allow the vial of this compound to warm to room temperature before opening. b. Prepare a stock solution (e.g., 1-10 mM) of the tetrazine reagent in anhydrous DMSO.[8][9] c. Ensure your TCO-modified protein is in an amine-free buffer such as PBS, at a known concentration. If the protein is in a buffer like Tris, perform a buffer exchange into PBS using a spin desalting column.
2. Ligation Reaction: a. Determine the molar quantities of your TCO-protein and the this compound stock solution. b. Add the desired molar excess (e.g., 1.5 to 5 equivalents) of the tetrazine stock solution to the protein solution. c. Incubate the reaction mixture for 30 minutes to 2 hours at room temperature with gentle mixing or rotation.
3. Monitoring the Reaction (Optional): a. The reaction can be monitored by the disappearance of the tetrazine's characteristic color and its absorbance peak between 510 and 550 nm.[1]
4. Purification: a. After the incubation is complete, remove the excess unreacted this compound. b. This is typically achieved using a spin desalting column, size-exclusion chromatography, or dialysis against PBS.[1]
5. Storage: a. Store the final biotinylated protein conjugate at 4°C or as appropriate for the specific protein.
Protocol 2: Live Cell Labeling (Pre-targeting Approach)
This protocol is for labeling live cells where a TCO-modified antibody is first bound to the cells, followed by detection with this compound.
1. Pre-targeting Step: a. Incubate your live cells with the TCO-labeled antibody in an appropriate live-cell imaging medium (e.g., 10-100 nM antibody) for 30-60 minutes at 37°C.[8] This allows the antibody to bind to its target on the cell surface. b. Gently wash the cells two to three times with fresh, pre-warmed imaging medium to remove any unbound antibody.[8]
2. Ligation and Staining: a. Prepare a staining solution of this compound in the imaging medium at a final concentration of 1-5 µM.[8] The optimal concentration should be determined empirically. b. Add the tetrazine staining solution to the washed cells. c. Incubate for 15-30 minutes at room temperature or 37°C, ensuring the cells are protected from light.[8]
3. Final Wash and Imaging: a. Wash the cells two to three times with imaging medium or PBS to remove unreacted tetrazine reagent.[9] b. The cells are now biotin-labeled at the target site and can be further processed, for example, by adding a streptavidin-fluorophore conjugate for imaging.
Visual Guides
Caption: Experimental workflow for protein biotinylation.
Caption: Tetrazine-TCO ligation reaction mechanism.
References
- 1. broadpharm.com [broadpharm.com]
- 2. This compound - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 3. Tetrazine ligation for chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. chempep.com [chempep.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. Tetrazine Linker - Click Chemistry Tools -Tetrazine PEG linker | AxisPharm [axispharm.com]
- 8. benchchem.com [benchchem.com]
- 9. leica-microsystems.com [leica-microsystems.com]
- 10. Double Click: Unexpected 1:2 Stoichiometry in a Norbornene–Tetrazine Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Item - Double Click: Unexpected 1:2 Stoichiometry in a NorborneneâTetrazine Reaction - American Chemical Society - Figshare [acs.figshare.com]
- 14. Design and Synthesis of Highly Reactive Dienophiles for the Tetrazine-trans-Cyclooctene Ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
How to choose the right buffer for tetrazine click chemistry
This technical support center provides researchers, scientists, and drug development professionals with guidance on selecting the appropriate buffer for tetrazine click chemistry. It includes frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended buffer for tetrazine click chemistry?
A1: Phosphate-buffered saline (PBS) at a pH of 7.4 is the most commonly recommended and widely used buffer for tetrazine click chemistry.[1][2] The reaction is robust and proceeds efficiently in a variety of aqueous buffers, including HEPES and borate (B1201080) buffers, within a pH range of 6 to 9.[1][3]
Q2: Why is it important to use an amine-free buffer for some tetrazine click chemistry reactions?
A2: If you are labeling your molecule of interest with a tetrazine or a trans-cyclooctene (B1233481) (TCO) using an N-hydroxysuccinimide (NHS) ester, it is crucial to use an amine-free buffer, such as PBS.[1] Buffers containing primary amines, like Tris or glycine, will compete with the intended reaction, leading to lower labeling efficiency.[3]
Q3: What is the optimal pH range for tetrazine click chemistry?
A3: The optimal pH range for tetrazine click chemistry is typically between 6 and 9.[1][4] The reaction is generally efficient across this broad pH range, which is compatible with most biological systems.[2] However, the stability of the specific tetrazine derivative being used should be considered, as some tetrazines may degrade under highly acidic or basic conditions.[5]
Q4: Can I perform tetrazine click chemistry in cell culture media?
A4: Yes, tetrazine click chemistry is bioorthogonal and can be performed in complex biological media, including cell culture media.[4][6] However, the stability of the tetrazine should be considered, as some tetrazines may be susceptible to degradation by components present in serum.[7][8] For initial experiments, it may be beneficial to simplify the buffer system to identify any potential sources of degradation.
Q5: Do I need a catalyst for tetrazine click chemistry?
A5: No, tetrazine click chemistry is a catalyst-free reaction. This is a significant advantage, especially for in vivo applications, as it avoids the cytotoxicity associated with catalysts like copper, which are used in other click chemistry reactions.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Slow or Incomplete Reaction | Suboptimal pH: The pH of the reaction buffer is outside the optimal range of 6-9. | Adjust the pH of your buffer to within the 7.0-8.0 range. Verify the pH of your final reaction mixture. |
| Poor Solubility of Reactants: One or both of your reactants are not fully dissolved in the aqueous buffer. | For hydrophobic reactants, consider using a small percentage of an organic co-solvent like DMSO or DMF.[9] Alternatively, using PEGylated versions of your tetrazine or TCO can improve aqueous solubility.[9] | |
| Degradation of Tetrazine: The tetrazine reagent has degraded due to improper storage or prolonged exposure to harsh conditions. | Use freshly prepared solutions of your tetrazine. Store stock solutions at -20°C, protected from light. Some tetrazines, particularly those with electron-withdrawing groups, are more prone to degradation in aqueous media.[9] | |
| Low Product Yield | Presence of Primary Amines in Buffer (with NHS ester labeling): Your buffer contains primary amines (e.g., Tris, glycine) that are competing with your intended labeling reaction. | Perform a buffer exchange to an amine-free buffer like PBS or HEPES before proceeding with the NHS ester labeling step.[10] |
| High Concentration of Thiols: High concentrations of reducing agents like DTT or TCEP can affect the stability of some TCOs. | If possible, perform the click chemistry reaction before introducing high concentrations of reducing agents. If they are necessary for your sample, consider using a more stable TCO derivative. | |
| Reaction Fails in Cell Culture Media | Tetrazine Instability: The specific tetrazine derivative you are using is not stable in the presence of serum components. | Consider using a more stable tetrazine derivative, such as a methyl-substituted tetrazine.[11] You can also perform a pilot experiment to assess the stability of your tetrazine in the specific cell culture medium you are using over time. |
Buffer and Reaction Condition Comparison
The following tables summarize key quantitative data related to buffer conditions and reaction kinetics for tetrazine click chemistry.
Table 1: Recommended Buffers and pH Range
| Buffer | Recommended pH | Notes |
| Phosphate-Buffered Saline (PBS) | 7.2 - 7.4 | Most common choice, isotonic, and amine-free.[1][12] |
| HEPES | 7.0 - 8.0 | Good buffering capacity in the physiological range, amine-free.[3] |
| Borate Buffer | 8.0 - 9.0 | Can be used, but ensure compatibility with your specific molecules.[3] |
| Carbonate/Bicarbonate Buffer | 8.5 - 9.5 | Suitable for NHS ester reactions requiring a slightly higher pH.[3] |
Table 2: Second-Order Rate Constants of Tetrazine-TCO Ligations in Different Solvents
| Tetrazine Derivative | Dienophile | Solvent | Temperature (°C) | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) |
| 3,6-di-(2-pyridyl)-s-tetrazine | trans-cyclooctene | Methanol/Water (9:1) | 25 | ~2000[1] |
| Methyl-substituted tetrazines | TCO derivatives | Aqueous Media | N/A | ~1000[1] |
| Hydrogen-substituted tetrazines | TCO derivatives | Aqueous Media | N/A | up to 30,000[1] |
| Various tetrazine scaffolds | TCO | 1,4-dioxane | 25 | 1.4 - 230[13] |
| Various tetrazine scaffolds | TCO-PEG₄ | DPBS | 37 | 1100 - 73,000[13] |
Table 3: Stability of Tetrazine Derivatives in Aqueous Buffer
| Tetrazine Substituent | Buffer | Temperature (°C) | Stability after 12h |
| Dipyridyl-s-tetrazines | DMSO/PBS (1:9) | 37 | 15-40% remaining[7][8] |
| Pyrimidyl-substituted tetrazines | DMSO/PBS (1:9) | 37 | 15-40% remaining[7][8] |
| Pyridyl tetrazines (electron-rich) | DMSO/PBS (1:9) | 37 | >75% remaining[7][8] |
| Phenyl tetrazines | DMSO/PBS (1:9) | 37 | >75% remaining[7][8] |
Experimental Protocols
Protocol 1: General Procedure for Tetrazine-TCO Ligation in PBS
This protocol describes a general method for conjugating a tetrazine-functionalized molecule to a TCO-functionalized molecule in PBS.
Materials:
-
Tetrazine-functionalized molecule
-
TCO-functionalized molecule
-
Phosphate-Buffered Saline (PBS), pH 7.4[10]
-
Anhydrous DMSO or DMF (if needed for stock solutions)[10]
Procedure:
-
Prepare Stock Solutions:
-
Dissolve the tetrazine-functionalized and TCO-functionalized molecules in a suitable solvent (e.g., DMSO, DMF, or PBS) to create stock solutions. It is recommended to prepare fresh solutions before use.[10]
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the tetrazine-functionalized molecule and the TCO-functionalized molecule in PBS (pH 7.4). A slight molar excess (1.05 to 1.5-fold) of the tetrazine reagent is often recommended.[1]
-
-
Incubation:
-
Monitoring the Reaction (Optional):
-
The progress of the reaction can be monitored by the disappearance of the characteristic pink/red color of the tetrazine and the decrease in its absorbance, typically between 510 and 540 nm.[4]
-
-
Purification (if necessary):
-
If required, the final conjugate can be purified from unreacted starting materials using standard techniques such as size-exclusion chromatography.[1]
-
Protocol 2: Preparation of 1X PBS (pH 7.4)
This protocol describes the preparation of 1 liter of 1X Phosphate-Buffered Saline (PBS) at pH 7.4.
Materials:
-
Sodium chloride (NaCl)
-
Potassium chloride (KCl)
-
Disodium phosphate (B84403) (Na₂HPO₄)
-
Potassium phosphate monobasic (KH₂PO₄)
-
Distilled water (dH₂O)
-
Hydrochloric acid (HCl) for pH adjustment
-
Autoclave or sterile filter
Procedure:
-
Dissolve Salts:
-
Adjust pH:
-
Adjust Volume:
-
Sterilization:
-
Storage:
-
Store the sterile PBS at room temperature.
-
Visualizations
Caption: Workflow for selecting the appropriate buffer for tetrazine click chemistry.
Caption: A troubleshooting guide for common buffer-related issues in tetrazine click chemistry.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 4. broadpharm.com [broadpharm.com]
- 5. Stable, Reactive and Orthogonal Tetrazines: Dispersion Forces Promote the Cycloaddition with Isonitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Highly Stable and Selective Tetrazines for the Coordination-Assisted Bioorthogonal Ligation with Vinylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. dash.harvard.edu [dash.harvard.edu]
- 12. stjohnslabs.com [stjohnslabs.com]
- 13. Lipophilicity and Click Reactivity Determine the Performance of Bioorthogonal Tetrazine Tools in Pretargeted In Vivo Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Phosphate Buffered Saline (PBS) - Sharebiology [sharebiology.com]
Side reactions to consider with Tetrazine-diazo-PEG4-biotin
Welcome to the technical support center for Tetrazine-diazo-PEG4-biotin. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance, frequently asked questions (FAQs), and experimental protocols to ensure the successful execution of your experiments using this multifunctional linker.
Overview of this compound
This compound is a versatile linker molecule incorporating three key functionalities:
-
Tetrazine: Enables extremely fast and selective bioorthogonal conjugation to strained alkenes (e.g., trans-cyclooctene (B1233481), TCO) via the inverse-electron demand Diels-Alder (IEDDA) cycloaddition. This "click chemistry" reaction is highly efficient under mild, aqueous conditions.[1][2][3]
-
Diazo Group: This functional group serves two primary purposes. It can be used for photoactivated covalent cross-linking to nearby molecules upon UV irradiation.[1][2] Additionally, the diazo bond is cleavable under mild reducing conditions using sodium dithionite (B78146) (Na₂S₂O₄).[1][2]
-
Biotin: Allows for strong and specific non-covalent binding to avidin (B1170675) or streptavidin, enabling affinity purification, enrichment, and detection of conjugated molecules.[1][2]
-
PEG4 Spacer: A hydrophilic polyethylene (B3416737) glycol spacer enhances solubility in aqueous buffers and reduces steric hindrance between the conjugated molecules.[1][2]
This trifunctional nature makes the linker a powerful tool for applications such as the construction of antibody-drug conjugates (ADCs), targeted drug delivery, and chemical biology research.[4][5]
Troubleshooting Guide
Even with highly efficient chemistries, challenges can arise during experimental workflows. This guide addresses common issues encountered when using this compound.
| Problem | Potential Cause | Recommended Solution |
| Low or No Tetrazine Ligation (IEDDA) Product | Degradation of Tetrazine Moiety: Tetrazines can degrade in aqueous media, especially those with strong electron-withdrawing groups. Stability is also pH and temperature-dependent.[6][7] | 1. Verify Linker Integrity: Before use, check the linker's integrity. A fresh solution should have the characteristic pink/red color of the tetrazine. 2. Optimize pH: Perform the reaction in a pH range of 6.0-9.0.[2] 3. Fresh Solutions: Always prepare fresh solutions of the linker in an appropriate anhydrous solvent like DMSO or DMF immediately before use.[4] |
| Low Reactivity of Dienophile: The reaction rate is highly dependent on the strain of the alkene partner (e.g., TCO vs. norbornene).[8] | 1. Use a More Reactive Dienophile: If kinetics are slow, consider using a more strained dienophile like a conformationally strained TCO.[9] | |
| Incorrect Stoichiometry: An inappropriate molar ratio of tetrazine to dienophile can lead to an incomplete reaction. | 1. Optimize Molar Ratio: While a 1:1 ratio is theoretical, using a slight excess (1.5-2 fold) of one reactant can drive the reaction to completion.[4] | |
| High Background or Non-Specific Binding | Excess Unreacted Biotinylated Reagent: Insufficient removal of the linker after conjugation can lead to high background in streptavidin-based assays. | 1. Purification: Ensure thorough removal of unreacted linker post-conjugation using size-exclusion chromatography (SEC), dialysis, or desalting columns.[4] |
| Hydrophobic Interactions: The linker or conjugated molecule may have hydrophobic patches leading to non-specific binding. | 1. Use Hydrophilic Linkers: The PEG4 spacer in this linker is designed to minimize this, but if the payload is very hydrophobic, aggregation can still occur.[10] 2. Add Detergents: Include low concentrations of non-ionic detergents (e.g., Tween-20) in wash buffers. | |
| Precipitation of Conjugate | Over-modification or Aggregation: High drug-to-antibody ratios (DAR) or conjugation of hydrophobic molecules can lead to aggregation and precipitation.[10] | 1. Optimize Linker-to-Protein Ratio: Reduce the molar excess of the linker during the initial conjugation step. 2. Buffer Conditions: Ensure the reaction buffer pH is not close to the isoelectric point (pI) of the protein. |
| Incomplete or No Cleavage of Diazo Bond | Inefficient Reducing Agent: The concentration or freshness of the sodium dithionite solution may be insufficient. | 1. Fresh Sodium Dithionite: Prepare a fresh solution of sodium dithionite for each experiment. 2. Optimize Conditions: Ensure the cleavage is performed under mild, aqueous buffered conditions as recommended.[2] The efficiency can be influenced by substituents on the diazobenzene ring.[11] |
| Unexpected Side Products | Intramolecular Reactions: Although not explicitly documented for this specific molecule, multifunctional linkers can have the potential for intramolecular side reactions under certain conditions. | 1. Storage: Store the linker at -20°C, protected from light and moisture, to minimize degradation.[1] 2. Reaction Conditions: Follow recommended protocols closely to minimize the likelihood of side reactions. |
| Photo-Crosslinking Side Reactions: Upon UV activation, the carbene generated from the diazo group can react non-specifically with solvent or buffer components if no target is in close proximity.[6][12] | 1. Optimize Irradiation Time: Use the minimum UV exposure time necessary for cross-linking. 2. Include Scavengers (if applicable): In some contexts, scavengers can be used to quench non-specific reactions, but this must be compatible with the experimental goals. |
Frequently Asked Questions (FAQs)
Q1: How should I store and handle this compound?
A1: The linker should be stored at -20°C, protected from light and moisture.[1] Before use, allow the vial to equilibrate to room temperature before opening to prevent moisture condensation. Prepare stock solutions in an anhydrous solvent such as DMSO or DMF and use them immediately.[4]
Q2: Are the tetrazine and diazo groups orthogonal to each other?
A2: The tetrazine-IEDDA reaction and the photo-activation of the diazo group are generally considered orthogonal chemistries, meaning they can be triggered independently. The IEDDA reaction proceeds rapidly without light, while the diazo group is stable until exposed to UV radiation.[1] However, it is crucial to perform the IEDDA reaction in the dark if subsequent photo-crosslinking is planned to avoid premature activation of the diazo group.
Q3: What are the optimal conditions for the tetrazine-TCO ligation?
A3: The reaction is typically very fast and can be completed at room temperature within 30-60 minutes.[4] It proceeds efficiently in a variety of aqueous buffers, with a pH range of 6.0-9.0 being standard.[2] No catalyst is required.[3]
Q4: How can I monitor the progress of the tetrazine ligation reaction?
A4: The tetrazine moiety has a characteristic color and absorbance in the visible range (around 520-530 nm). As the IEDDA reaction proceeds, this color and absorbance will decrease, allowing for real-time monitoring via UV-Vis spectroscopy. LC-MS analysis can also be used to identify the formation of the desired conjugate.
Q5: What are the conditions for cleaving the diazo bond?
A5: The diazo bond can be cleaved under mild conditions using a fresh solution of sodium dithionite (Na₂S₂O₄) in an aqueous buffer.[2][13] The exact concentration and incubation time may require optimization for your specific conjugate, but typically a concentration of around 25-50 mM is used.[13]
Q6: Can the byproducts of diazo cleavage interfere with my experiment?
A6: Cleavage of a diazobenzene linker with sodium dithionite results in the formation of corresponding aniline (B41778) fragments.[11] Depending on your downstream analysis, these small molecule byproducts could potentially interfere. For instance, in mass spectrometry, it is important to know the expected masses of these fragments. Purification of the released biomolecule away from these cleavage byproducts is recommended.
Q7: Can the use of sodium dithionite for cleavage affect the biotin-streptavidin interaction?
A7: While sodium dithionite is a reducing agent, the biotin-streptavidin interaction is a very strong non-covalent bond and is generally stable under these conditions. However, it is always good practice to perform a control experiment to ensure that the cleavage conditions do not disrupt this interaction if the biotinylated molecule is already bound to streptavidin.
Experimental Protocols
Protocol 1: Two-Step Bioconjugation of a TCO-modified Molecule and Biotinylation
This protocol describes the conjugation of a molecule containing a trans-cyclooctene (TCO) group to this compound.
Materials:
-
TCO-modified molecule (e.g., protein, peptide)
-
This compound
-
Anhydrous DMSO or DMF
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.4
-
Desalting column (e.g., Zeba™ Spin Desalting Columns)
Procedure:
-
Prepare Stock Solution: Immediately before use, dissolve this compound in anhydrous DMSO to a concentration of 10 mM.
-
Prepare TCO-Molecule: Dissolve or dilute your TCO-modified molecule in the Conjugation Buffer.
-
Reaction: Add a 1.5 to 5-fold molar excess of the this compound stock solution to the TCO-modified molecule. The final concentration of DMSO should not exceed 10% to avoid denaturation of proteins.
-
Incubation: Incubate the reaction mixture for 60 minutes at room temperature, protected from light.
-
Purification: Remove the unreacted this compound from the conjugate using a desalting column equilibrated with your buffer of choice (e.g., PBS).
-
Characterization: Confirm the conjugation via LC-MS (expecting a mass shift corresponding to the addition of the linker) or through a streptavidin-HRP blot to confirm biotinylation.
Protocol 2: Cleavage of the Diazo Bond
This protocol describes the release of the biotinylated portion from the conjugated molecule.
Materials:
-
Conjugated molecule from Protocol 1
-
Sodium Dithionite (Na₂S₂O₄)
-
Cleavage Buffer: PBS, pH 7.4
Procedure:
-
Prepare Cleavage Reagent: Prepare a fresh solution of 50 mM sodium dithionite in the Cleavage Buffer.
-
Cleavage Reaction: Add the sodium dithionite solution to your purified conjugate to a final concentration of 25 mM.
-
Incubation: Incubate at room temperature for 30-60 minutes.
-
Analysis: Analyze the reaction mixture by LC-MS to confirm the cleavage and identify the molecule with the remaining fragment. If the biotinylated portion was bound to streptavidin beads, the released molecule can be analyzed from the supernatant.
Visualizations
Logical Workflow for Troubleshooting Low IEDDA Reaction Yield
Caption: Troubleshooting workflow for low yield in Tetrazine-IEDDA reactions.
Reaction Pathway of this compound
Caption: Reaction pathways for this compound applications.
References
- 1. This compound | AxisPharm [axispharm.com]
- 2. This compound - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 3. Tetrazine-PEG4-biotin - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound|CAS 0|DC Chemicals [dcchemicals.com]
- 6. Uncovering the Key Role of Distortion in Bioorthogonal Tetrazine Tools That Defy the Reactivity/Stability Trade-Off - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Inverse electron demand Diels–Alder reactions in chemical biology - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C7CS00184C [pubs.rsc.org]
- 9. Kinetic studies of inverse electron demand Diels–Alder reactions (iEDDA) of norbornenes and 3,6-dipyridin-2-yl-1,2,4,5-tetrazine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. Comparative analysis of cleavable diazobenzene-based affinity tags for bioorthogonal chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Target Identification by Diazirine Photo-Cross-linking and Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. vectorlabs.com [vectorlabs.com]
Validation & Comparative
Confirming Successful Conjugation with Tetrazine-diazo-PEG4-biotin: A Comparative Guide
For researchers, scientists, and drug development professionals, the successful conjugation of molecules is a critical step in a multitude of applications, from targeted drug delivery to advanced cellular imaging. Tetrazine-diazo-PEG4-biotin is a versatile reagent that leverages the power of bioorthogonal chemistry. This guide provides an objective comparison of methods to confirm successful conjugation, complete with experimental data and detailed protocols, to ensure the reliability and reproducibility of your results.
The this compound reagent incorporates three key functionalities: a tetrazine group for highly specific and rapid inverse-electron-demand Diels-Alder (iEDDA) cycloaddition with a trans-cyclooctene (B1233481) (TCO) group, a diazo group for photo-inducible cross-linking, and a biotin (B1667282) moiety for strong and specific binding to streptavidin or avidin. The PEG4 spacer enhances solubility and minimizes steric hindrance. Given the importance of the final conjugate's integrity, verifying the success of the conjugation reaction is paramount.
Comparison of Confirmation Methods
Several analytical techniques can be employed to confirm the successful conjugation of this compound to a TCO-modified molecule. The choice of method depends on the available equipment, the nature of the biomolecule, and the level of detail required.
| Method | Principle | Advantages | Disadvantages |
| Mass Spectrometry (MS) | Detects the mass increase of the target molecule corresponding to the addition of the this compound moiety (Molecular Weight: 928.07 g/mol ).[1] | - Provides direct and unambiguous confirmation of conjugation. - Can determine the degree of labeling (number of biotin tags per molecule). - High sensitivity and accuracy.[2][3] | - Requires specialized and expensive equipment. - Can be challenging for large, heterogeneous molecules like glycosylated proteins. - Sample preparation can be complex. |
| HPLC Analysis | Separates the conjugated product from unreacted starting materials based on differences in properties like hydrophobicity or size. Successful conjugation is indicated by the appearance of a new peak with a different retention time. | - Allows for real-time monitoring of the reaction progress.[4][5] - Can be used for both qualitative confirmation and quantitative analysis of conjugation efficiency.[6] - Widely available instrumentation. | - Indirect method; does not confirm the identity of the new peak without a standard. - Method development can be time-consuming. - May not be suitable for all types of biomolecules. |
| UV-Vis Spectroscopy | Monitors the disappearance of the characteristic absorbance peak of the tetrazine group (typically between 510-550 nm) as it is consumed during the reaction with TCO.[7] | - Simple, rapid, and non-destructive. - Allows for real-time reaction monitoring. - Requires only a standard spectrophotometer. | - Indirect confirmation of the reaction, not the specific product formation. - Low sensitivity, may not be suitable for low-concentration reactions. - Other components in the reaction mixture might interfere with the absorbance reading. |
| Streptavidin Gel-Shift Assay | The biotinylated molecule is incubated with streptavidin. The resulting complex has a significantly higher molecular weight, which can be visualized as a "shift" on an SDS-PAGE gel compared to the unconjugated molecule.[8] | - Directly confirms the presence of a functional and accessible biotin tag.[9] - Simple and uses standard laboratory equipment (SDS-PAGE). - Can provide a semi-quantitative estimate of conjugation efficiency. | - Does not provide the precise degree of labeling. - The shift may be difficult to resolve for very large proteins. - Requires removal of free biotin before analysis.[10] |
| HABA Assay | A colorimetric assay that quantifies the amount of biotin in a sample. Biotin displaces the HABA (4'-hydroxyazobenzene-2-carboxylic acid) dye from an avidin-HABA complex, causing a decrease in absorbance at 500 nm that is proportional to the biotin concentration.[10][11][12] | - Provides a quantitative measure of the biotin-to-protein molar ratio.[13] - Relatively simple and uses a standard plate reader or spectrophotometer. | - Indirectly measures conjugation by quantifying biotin. - Requires removal of any free, unreacted this compound.[10] - The linear range of the assay is limited.[11][14] |
Experimental Workflows and Logical Relationships
Visualizing the process can clarify the steps from conjugation to confirmation.
Caption: Workflow from conjugation to confirmation methods.
Comparison with an Alternative: NHS-Biotin
The bioorthogonal nature of the tetrazine-TCO ligation offers significant advantages over traditional biotinylation methods, such as those using NHS esters.
| Feature | This compound | NHS-Biotin |
| Reaction Chemistry | Inverse-electron-demand Diels-Alder (iEDDA) cycloaddition between tetrazine and a trans-cyclooctene (TCO).[15][16] | N-hydroxysuccinimide (NHS) ester reaction with primary amines (e.g., lysine (B10760008) residues).[15] |
| Specificity | Highly specific. The tetrazine and TCO groups only react with each other and not with other functional groups found in biological systems.[17] | Non-specific. Reacts with any accessible primary amine on the protein surface, leading to a heterogeneous product.[15] |
| Reaction Conditions | Occurs under mild, physiological conditions (aqueous buffer, neutral pH, room temperature) without a catalyst.[7][17] | Requires specific pH (typically 7-9) to favor amine reaction over hydrolysis. Buffers containing primary amines (e.g., Tris) must be avoided.[18] |
| Control of Conjugation | Site-specific conjugation is possible by introducing the TCO group at a desired location on the target molecule. | Little to no control over the site of conjugation. |
| Reaction Kinetics | Extremely fast, often considered one of the fastest bioorthogonal reactions.[19] | Moderately fast, but hydrolysis of the NHS ester is a competing and often significant side reaction. |
Detailed Experimental Protocols
Protocol 1: Streptavidin Gel-Shift Assay
This protocol confirms the presence of an accessible biotin group on your protein of interest.
Materials:
-
Biotinylated protein sample
-
Non-biotinylated protein control
-
Streptavidin solution (e.g., 1 mg/mL in PBS)
-
Phosphate-Buffered Saline (PBS)
-
SDS-PAGE loading buffer
-
SDS-PAGE gel and electrophoresis equipment
-
Coomassie Blue stain or other protein stain
Procedure:
-
Sample Preparation: Prepare at least three samples in microcentrifuge tubes:
-
Sample A (Negative Control): 10 µg of non-biotinylated protein.
-
Sample B (Biotinylated, No Streptavidin): 10 µg of your biotinylated protein.
-
Sample C (Test Sample): 10 µg of your biotinylated protein.
-
-
Adjust the volume of each tube to 15 µL with PBS.
-
Streptavidin Incubation: To Sample C, add a molar excess of streptavidin. A 4:1 molar ratio of streptavidin to protein is often sufficient. For a 50 kDa protein, this is approximately 5 µg of streptavidin. Add an equivalent volume of PBS to Samples A and B.
-
Incubate all samples at room temperature for 15-30 minutes.[9]
-
SDS-PAGE: Add SDS-PAGE loading buffer to each sample. Do not boil the samples if you want to see the shift of the entire streptavidin-protein complex, as boiling can dissociate the non-covalent biotin-streptavidin interaction.
-
Load the samples onto an SDS-PAGE gel and run the electrophoresis according to standard procedures.
-
Visualization: Stain the gel with Coomassie Blue. Successful biotinylation is confirmed in Sample C by the appearance of a band at a higher molecular weight (a "gel shift") compared to the band in Sample B.[8] Sample A should show no shift.
Caption: Principle of the Streptavidin Gel-Shift Assay.
Protocol 2: HABA Assay for Biotin Quantification
This protocol estimates the molar ratio of biotin to your protein.[10]
Materials:
-
HABA/Avidin pre-mixed solution (available in commercial kits)
-
Biotinylated protein sample (with free biotin removed via dialysis or desalting column)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 500 nm
-
Biotin standards (for a standard curve, optional but recommended)
Procedure:
-
Prepare Samples: Ensure your biotinylated protein sample is at a known concentration (e.g., determined by a Bradford or BCA assay). It may be necessary to test several dilutions to ensure the biotin concentration falls within the assay's linear range (typically 2-16 µM).[11][14]
-
Assay Setup: In a 96-well plate, add 180 µL of the HABA/Avidin mixture to each well.
-
Negative Control: Add 20 µL of the same buffer your protein is in to a well. This will be your blank.
-
Add Sample: Add 20 µL of your biotinylated protein sample to a separate well.
-
Incubation: Incubate the plate at room temperature for 10 minutes, protected from light.
-
Measure Absorbance: Read the absorbance of all wells at 500 nm (A500).
-
Calculation:
-
Calculate the change in absorbance: ΔA500 = A500 (blank) - A500 (sample).
-
Calculate the concentration of biotin using the formula provided by the kit manufacturer. A typical formula is: Biotin Concentration (M) = ΔA500 / (ε_HABA * pathlength) (Where ε_HABA is the molar extinction coefficient of the HABA/avidin complex at 500 nm, approx. 34,000 M⁻¹cm⁻¹).
-
Calculate the moles of biotin per mole of protein: Molar Ratio = [Biotin Concentration] / [Protein Concentration]
-
Caption: Mechanism of the HABA displacement assay.
Protocol 3: Mass Spectrometry Analysis
This protocol outlines the general steps for confirming biotinylation via mass spectrometry.
Materials:
-
Biotinylated protein sample
-
Non-biotinylated control
-
Mass spectrometer (e.g., ESI-TOF, MALDI-TOF)
-
Appropriate buffers and matrix (for MALDI)
Procedure:
-
Sample Preparation: The key is to obtain a clean sample. Remove all unreacted biotinylation reagent, salts, and other contaminants using methods like dialysis, size-exclusion chromatography, or desalting columns.
-
Intact Mass Analysis:
-
Prepare the biotinylated and non-biotinylated samples for analysis according to the instrument's requirements.
-
Acquire the mass spectra for both samples.
-
Compare the spectra. A successful conjugation will result in a mass shift in the biotinylated sample. The observed mass increase should correspond to the mass of the this compound (928.07 Da) multiplied by the number of attached tags.[1]
-
-
Peptide Mapping (for higher resolution):
-
Digest the biotinylated and control proteins with a protease (e.g., trypsin).
-
Analyze the resulting peptide fragments by LC-MS/MS.
-
Search the MS/MS data against the protein's sequence, including a modification of +928.07 Da on potential amino acid residues. This will not only confirm conjugation but can also identify the specific site(s) of modification.[1]
-
By employing these comparative analyses and detailed protocols, researchers can confidently verify the successful conjugation of this compound, ensuring the integrity of their downstream experiments and advancing their scientific and drug development objectives.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Direct detection of biotinylated proteins by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Direct Detection of Biotinylated Proteins by Mass Spectrometry | Semantic Scholar [semanticscholar.org]
- 4. Real-time HPLC-MS reaction progress monitoring using an automated analytical platform - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. broadpharm.com [broadpharm.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. In-gel detection of biotin–protein conjugates with a green fluorescent streptavidin probe - Analytical Methods (RSC Publishing) DOI:10.1039/C4AY02666G [pubs.rsc.org]
- 10. info.gbiosciences.com [info.gbiosciences.com]
- 11. anaspec.com [anaspec.com]
- 12. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 13. A HABA dye-based colorimetric assay to detect unoccupied biotin binding sites in an avidin-containing fusion protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. SensoLyte® HABA Biotin Quantitation Kit Colorimetric - 1 kit | Enzyme Assay Kits | Proteomics | Products | MoBiTec - a BIOZOL Brand [mobitec.com]
- 15. benchchem.com [benchchem.com]
- 16. vectorlabs.com [vectorlabs.com]
- 17. Tetrazine-PEG4-biotin - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 18. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 19. Tetrazine ligation for chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Tetrazine Ligation and SPAAC for In Vivo Applications
In the rapidly advancing field of chemical biology, the ability to perform specific chemical reactions inside living organisms—a concept known as bioorthogonal chemistry—has revolutionized the study of biological processes in their native environments.[1][2][3] Among the arsenal (B13267) of bioorthogonal reactions, the inverse-electron-demand Diels-Alder (IEDDA) reaction, commonly known as tetrazine ligation, and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) have emerged as two of the most powerful and widely used tools, particularly for in vivo applications such as imaging, drug delivery, and diagnostics.[3][4][5][6]
This guide provides an objective comparison of tetrazine ligation and SPAAC for in vivo applications, focusing on key performance metrics, experimental considerations, and supporting data to aid researchers in selecting the optimal chemistry for their specific needs.
Reaction Mechanisms
At their core, both reactions create a stable covalent bond between two molecular partners but operate via distinct mechanisms.
-
Tetrazine Ligation: This reaction is an inverse-electron-demand Diels-Alder cycloaddition between an electron-poor 1,2,4,5-tetrazine (B1199680) and a strained alkene (the dienophile), most commonly a trans-cyclooctene (B1233481) (TCO). The reaction proceeds through a [4+2] cycloaddition, followed by a retro-Diels-Alder reaction that releases nitrogen gas, forming a stable dihydropyridazine (B8628806) product.[1][7] This release of N₂ gas is an irreversible step that drives the reaction forward.
-
SPAAC (Copper-Free Click Chemistry): This reaction is a [3+2] cycloaddition between a strained cyclooctyne (B158145) (e.g., dibenzocyclooctyne, DBCO, or bicyclo[6.1.0]nonyne, BCN) and an azide (B81097).[1][8] The high ring strain of the cyclooctyne lowers the activation energy, allowing the reaction to proceed efficiently without the need for the cytotoxic copper(I) catalyst used in the classic copper-catalyzed click chemistry (CuAAC).[8][9] The product is a stable triazole linkage.[9]
Quantitative Performance Comparison
The choice between tetrazine ligation and SPAAC often hinges on quantitative differences in their reaction kinetics, the stability of the reactants, and their overall biocompatibility.
Reaction Kinetics
For in vivo applications where reactant concentrations are inherently low, the reaction rate is a critical parameter. The speed of a bioorthogonal reaction is typically described by its second-order rate constant (k₂).
Tetrazine ligation is renowned for its exceptionally fast kinetics, with rate constants that are orders of magnitude higher than those for SPAAC.[10] This rapid reactivity is a significant advantage for in vivo studies, as it allows for efficient labeling at low concentrations before the probes are cleared from the body.[1][11][12] While SPAAC is slower, the development of increasingly strained cyclooctynes has significantly improved its reaction rates compared to initial versions.[7]
| Reaction Pair | Chemistry | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Notes |
| 3,6-di-(2-pyridyl)-s-tetrazine + TCO | Tetrazine Ligation | ~2,000 - 30,000[1][2][12] | Extremely fast; ideal for time-critical applications and low concentrations.[13] |
| Monosubstituted Tetrazine + sTCO | Tetrazine Ligation | Up to 10⁵ - 10⁶[10][14] | Among the fastest bioorthogonal reactions known, but sTCO has stability issues.[15][16] |
| H-Tetrazine + TCO | Tetrazine Ligation | ~30,000[17] | Offers a good balance of high reactivity and improved stability over some highly reactive tetrazines.[17] |
| Azide + DBCO | SPAAC | ~1 - 2[18] | A widely used, reliable standard for SPAAC. |
| Azide + BCN | SPAAC | ~0.3 - 1.0[8][19] | BCN is smaller than DBCO, which can be advantageous for metabolic labeling.[7] |
| Azide + ODIBO | SPAAC | ~45[18] | An example of an optimized cyclooctyne with significantly enhanced kinetics.[18] |
Table 1: Comparison of representative second-order rate constants. Values can vary based on substituents, solvent, and temperature.
Stability and Biocompatibility
For a reaction to be successful in vivo, the reactive partners must be stable enough to circulate and reach their target without decomposing or reacting non-specifically.
-
Tetrazines: The stability of tetrazines can be a concern; generally, the most reactive tetrazines (often those with electron-withdrawing groups) are the least stable in aqueous, physiological environments.[7] However, more stable derivatives, such as monomethyl or hydrogen-substituted tetrazines, have been developed that still offer excellent reactivity.[7][13]
-
trans-Cyclooctenes (TCOs): Highly strained TCOs, while very reactive, can be prone to isomerization to the less reactive cis-isomer or degradation, particularly in the presence of thiols or certain metals.[20][21] Careful selection of the TCO derivative is crucial for applications requiring long incubation times.[13]
-
Azides: The azide group is exceptionally stable in biological systems and is considered almost completely bioorthogonal.[1] It is small and does not typically interfere with the biological activity of the molecule it is attached to.[1]
-
Cyclooctynes: Cyclooctynes like DBCO and BCN are generally stable under physiological conditions.[6] However, their relatively large, hydrophobic structures can sometimes influence the pharmacokinetics of the labeled molecule.[8]
Both reaction sets are considered highly bioorthogonal, with minimal cross-reactivity with endogenous functional groups.[1][6] Neither requires a catalyst, avoiding the toxicity issues associated with copper in CuAAC.[6][9]
In Vivo Experimental Workflow
A common application for these chemistries is pre-targeted imaging, where a biomolecule of interest (e.g., a tumor-specific antibody) is first labeled with one reactive handle, allowed to accumulate at its target and clear from circulation, and then detected by a second, small-molecule probe carrying the complementary handle and an imaging agent (e.g., a fluorophore or radionuclide).[4][9][13][18] The extremely fast kinetics of tetrazine ligation make it particularly well-suited for this approach.[18]
Detailed Experimental Protocols
The following provides a generalized protocol for a pre-targeted in vivo fluorescence imaging experiment in a tumor-bearing mouse model. Note: Specific concentrations, volumes, and timelines must be optimized for each antibody, probe, and animal model.
Protocol: Pre-Targeted Tumor Imaging
Materials:
-
Tumor-bearing mouse model (e.g., subcutaneous xenograft).
-
Targeting Agent: Antibody conjugated to a dienophile (e.g., TCO) or cyclooctyne (e.g., DBCO).
-
Imaging Probe: A tetrazine or azide conjugated to a near-infrared (NIR) fluorophore.
-
Sterile, biocompatible buffer (e.g., Phosphate-Buffered Saline, PBS).
-
Animal anesthesia (e.g., isoflurane).
-
In vivo imaging system (e.g., IVIS).
Procedure:
-
Targeting Agent Administration:
-
Prepare the TCO- or DBCO-conjugated antibody in sterile PBS to the desired concentration (e.g., 0.5-1.0 mg/mL).
-
Administer a defined dose (e.g., 100-200 µg) to each mouse via intravenous (tail vein) injection.
-
This agent will serve as the "tag" that localizes to the tumor.
-
-
Incubation and Clearance:
-
Allow the antibody-conjugate to circulate and accumulate at the tumor site for 24 to 72 hours. The optimal time depends on the antibody's pharmacokinetic properties.
-
This waiting period is crucial for the unbound antibody to clear from the bloodstream, minimizing background signal.[22]
-
-
Imaging Probe Administration:
-
Prepare the fluorescently-labeled tetrazine or azide probe in sterile PBS. The amount administered should be in molar excess relative to the estimated amount of antibody accumulated at the tumor.
-
Administer the imaging probe to each mouse, typically via intravenous injection.
-
-
In Vivo Ligation and Imaging:
-
Allow a short incubation time (e.g., 1-4 hours) for the imaging probe to circulate and react with the pre-targeted antibody at the tumor site.
-
Anesthetize the mice using isoflurane.
-
Perform whole-body fluorescence imaging using the appropriate excitation and emission wavelengths for the chosen NIR fluorophore.
-
The resulting images should show high signal intensity specifically at the tumor site, with low background signal in other tissues.[9]
-
Conclusion: Making the Right Choice
Both tetrazine ligation and SPAAC are exceptional tools for in vivo chemistry, each with distinct advantages.
Choose Tetrazine Ligation when:
-
Speed is paramount: The unparalleled reaction kinetics are ideal for capturing dynamic processes or when the imaging probe has a short half-life (e.g., PET radionuclides like Fluorine-18).[4][13]
-
Reactant concentrations are extremely low: The high rate constant ensures efficient ligation even when the target is sparse.[1]
-
A "fluorogenic" response is desired: Some tetrazine-fluorophore pairs are quenched, and their fluorescence is turned on upon reaction, which can significantly improve the signal-to-background ratio.[13]
Choose SPAAC when:
-
Reactant stability is the primary concern: The azide group is exceptionally stable, and common cyclooctynes like DBCO are robust, making SPAAC suitable for long-term labeling studies.[1][8]
-
The smaller size of the azide tag is critical: For metabolic labeling applications where a bioorthogonal handle is incorporated via cellular machinery, the small size of the azide is less likely to perturb the natural process.[1]
-
A slightly slower, more controlled reaction is acceptable or even beneficial. [8]
Ultimately, the decision between tetrazine ligation and SPAAC depends on a careful evaluation of the specific biological question, the nature of the biomolecules being labeled, and the experimental constraints. With ongoing research continuously yielding new reactants with improved kinetics and stability for both chemistries, the capabilities for performing precise chemical manipulations in living organisms will only continue to expand.[23]
References
- 1. Bioorthogonal chemistry - Wikipedia [en.wikipedia.org]
- 2. iris.unict.it [iris.unict.it]
- 3. centaur.reading.ac.uk [centaur.reading.ac.uk]
- 4. Frontiers | Tetrazine bioorthogonal chemistry derived in vivo imaging [frontiersin.org]
- 5. Strain-Promoted Azide-Alkyne Cycloaddition - Creative Biolabs [creative-biolabs.com]
- 6. vectorlabs.com [vectorlabs.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. Tetrazine ligation for chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Improved Metabolic Stability for 18F PET Probes Rapidly Constructed via Tetrazine trans-Cyclooctene Ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Expanding Room for Tetrazine Ligations in the in vivo Chemistry Toolbox - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Systematic Evaluation of Bioorthogonal Reactions in Live Cells with Clickable HaloTag Ligands: Implications for Intracellular Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Recent Advances in Bioorthogonal Click Chemistry for Efficient Synthesis of Radiotracers and Radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 19. 3,6-Substituted-1,2,4,5-Tetrazines: Tuning Reaction Rates for Staged Labeling Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 20. ouci.dntb.gov.ua [ouci.dntb.gov.ua]
- 21. researchgate.net [researchgate.net]
- 22. Reactive polymer enables efficient in vivo bioorthogonal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Constructing new bioorthogonal reagents and reactions - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Bioorthogonal Ligation Techniques: A Performance Comparison
For professionals in chemical biology, drug development, and molecular imaging, the ability to precisely and efficiently label biomolecules in their native environment is a critical tool. Bioorthogonal chemistry provides an expanding toolkit for this purpose, enabling the covalent modification of biomolecules within living systems without interfering with endogenous biochemical processes.[1] The choice of a bioorthogonal reaction is a crucial decision, often dictated by a balance between reaction speed, the stability of the reactants and products, and overall biocompatibility.[2]
This guide offers a comprehensive comparison of the leading bioorthogonal ligation techniques, presenting quantitative performance data, detailed experimental protocols for their evaluation, and visualizations of their core chemical principles. The information is curated to assist researchers in selecting the most suitable strategy for their specific application, whether it be for cellular imaging, proteomic analysis, or targeted drug delivery.[3][4]
Data Presentation: Performance Metrics of Key Bioorthogonal Reactions
The efficacy of a bioorthogonal reaction is largely determined by its kinetics, typically expressed as a second-order rate constant (k₂). A higher rate constant allows for efficient labeling at lower, more biologically compatible concentrations. The following table summarizes the key quantitative performance metrics for several prominent bioorthogonal ligation reactions.
| Reaction Type | Bioorthogonal Pair | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Key Features & Considerations |
| Staudinger Ligation | Azide (B81097) + Triarylphosphine | ~10⁻³ - 10⁻² | First bioorthogonal reaction developed; slow kinetics limit its use; phosphines can be prone to air oxidation.[5][6][7] |
| (Diphenylphosphino)methanethiol + Azide | 7.7 x 10⁻³ | An optimized phosphine (B1218219) reagent for the traceless Staudinger ligation.[8][9][10] | |
| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Bicyclononyne (BCN) + Benzyl Azide | ~0.3 - 1.0 | Good balance of kinetics and stability; widely used for live-cell applications.[11][12] |
| Dibenzocyclooctyne (DBCO) + Benzyl Azide | ~0.3 - 2.3 | Popular due to fast kinetics, but can exhibit instability under certain conditions.[11][13] | |
| DIFO + Azide | ~0.07 | A difluorinated cyclooctyne (B158145) with good stability.[14] | |
| BARAC + Azide | Up to 34 | Biarylazacyclooctynone (BARAC) offers very fast kinetics but has lower stability.[13][15] | |
| Inverse-Electron-Demand Diels-Alder (IEDDA) | trans-Cyclooctene (TCO) + Tetrazine | ~1 - 1 x 10⁶ | Exceptionally fast kinetics, ideal for rapid labeling at low concentrations; the fastest known bioorthogonal reaction.[11][16][17] |
| Norbornene + Tetrazine | ~1 | Slower than TCO but still effective; reaction rate increases in aqueous media.[16] | |
| Vinylboronic Acids (VBA) + Tetrazine | Rate is pH-dependent | Reaction rate can be accelerated at higher pH.[18] | |
| Oxime Ligation | Ketone + Aminooxy | ~10⁻² - 10⁻³ | Ketones are bioorthogonal but less reactive than aldehydes; often requires an aniline (B41778) catalyst to improve kinetics.[6] |
Visualizing the Chemistry: Mechanisms and Workflows
To better understand the principles behind these bioorthogonal reactions, the following diagrams illustrate their core mechanisms and a typical experimental workflow for their application.
Caption: Mechanism of the traceless Staudinger Ligation.
Caption: Mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Caption: Mechanism of Inverse-Electron-Demand Diels-Alder (IEDDA) Ligation.
Caption: General experimental workflow for bioorthogonal labeling.
Experimental Protocols
The following protocols provide a framework for the quantitative comparison of different bioorthogonal ligation techniques.
Protocol 1: Determination of Second-Order Rate Constants
This protocol describes a general method for determining the reaction kinetics of a bioorthogonal ligation using inline spectroscopy, which allows for real-time monitoring.[15]
Objective: To quantify and compare the second-order rate constants of different bioorthogonal reactions under controlled conditions.
Materials:
-
Reactant 1 (e.g., Azide-functionalized molecule)
-
Reactant 2 (e.g., Cyclooctyne or Tetrazine-functionalized molecule)
-
Appropriate solvent (e.g., DMSO, Acetonitrile, or a biologically relevant buffer like PBS, pH 7.4)
-
Inline ATR-IR spectrometer or NMR spectrometer
-
Temperature-controlled reaction vessel
Procedure:
-
Preparation: Prepare stock solutions of Reactant 1 and Reactant 2 of known concentrations in the chosen solvent. For instance, prepare 100 mM stock solutions in DMSO.
-
Instrument Setup: Set up the inline ATR-IR or NMR spectrometer to acquire data at regular intervals (e.g., every 15-30 seconds for fast reactions). Ensure the reaction vessel is maintained at a constant, physiologically relevant temperature (e.g., 37°C).
-
Reaction Initiation: In the reaction vessel, add a known volume and concentration of Reactant 1. Begin data acquisition.
-
Live Monitoring: Inject a known volume and concentration of Reactant 2 into the vessel to initiate the reaction. The final concentrations should be in a suitable range for monitoring (e.g., 10-100 mM).[15]
-
Data Acquisition: Monitor the reaction by observing the change in a characteristic spectroscopic signal over time. For IR spectroscopy, this could be the disappearance of the azide peak (~2100 cm⁻¹). For NMR, this could be the appearance of a product peak or disappearance of a reactant peak.[9][10][15]
-
Data Analysis:
-
Plot the concentration of one of the reactants versus time.
-
For a second-order reaction, the data can be fitted to the integrated rate law: 1/[A]t - 1/[A]₀ = kt, where [A]t is the concentration at time t, [A]₀ is the initial concentration, and k is the second-order rate constant.
-
Alternatively, plot 1/[A]t versus time. The slope of the resulting linear plot will be the second-order rate constant, k₂.
-
-
Comparison: Repeat the experiment for each bioorthogonal pair under identical conditions (solvent, temperature, concentration) to allow for direct comparison of their k₂ values.
Protocol 2: Cellular Labeling Efficiency and Biocompatibility
This protocol describes a general method for comparing the efficiency of different bioorthogonal reactions in a live-cell context.[19]
Objective: To assess the performance and potential cytotoxicity of bioorthogonal reactions within a living system.
Materials:
-
Mammalian cell line cultured on glass-bottom dishes.
-
Metabolic precursor containing one bioorthogonal handle (e.g., an azide-modified sugar like Ac₄ManNAz).
-
A panel of complementary bioorthogonal probes functionalized with a fluorescent dye (e.g., Phosphine-FLAG, DBCO-Fluorophore, Tetrazine-Fluorophore).
-
Cell culture medium (e.g., DMEM).
-
Phosphate-buffered saline (PBS).
-
Fluorescence microscope.
-
Reagents for a cell viability assay (e.g., MTT or PrestoBlue).
Procedure:
-
Metabolic Labeling: Culture cells in medium supplemented with the azide-modified metabolic precursor for 24-48 hours to allow for its incorporation into cellular biomolecules (e.g., cell-surface glycans).
-
Bioorthogonal Ligation:
-
Wash the cells with PBS to remove unincorporated precursor.
-
Incubate the cells with a solution of the fluorescently-labeled bioorthogonal probe in cell culture medium. A typical concentration range is 25-100 µM. Incubate for 1-2 hours at 37°C.
-
Include control groups: cells not treated with the azide precursor but incubated with the probe, and cells treated with the precursor but not the probe.
-
-
Washing and Imaging:
-
Wash the cells three times with PBS to remove the excess, unreacted probe.
-
Image the cells using a fluorescence microscope. Quantify the mean fluorescence intensity of the labeled cells using image analysis software.
-
-
Comparison of Efficiency: Compare the fluorescence intensity across the different bioorthogonal probes used. Higher intensity indicates a more efficient labeling reaction under these cellular conditions. The control groups should show minimal background fluorescence.
-
Biocompatibility Assessment:
-
In parallel, treat cells with the same concentrations of each bioorthogonal probe used for labeling.
-
After the incubation period (e.g., 2-4 hours), perform a standard cell viability assay according to the manufacturer's instructions.
-
Compare the viability of probe-treated cells to untreated control cells to assess any potential cytotoxicity of the reagents.
-
References
- 1. Bioorthogonal chemistry and its applications | CAS [cas.org]
- 2. pcbiochemres.com [pcbiochemres.com]
- 3. Bioorthogonal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Applications of Bioorthogonal Chemistry in Tumor-Targeted Drug Discovery. | Semantic Scholar [semanticscholar.org]
- 5. Inverse electron demand Diels–Alder reactions in chemical biology - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C7CS00184C [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Development of Bioorthogonal Reactions and Their Applications in Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Reaction mechanism and kinetics of the traceless Staudinger ligation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. raineslab.com [raineslab.com]
- 11. benchchem.com [benchchem.com]
- 12. Mutually Orthogonal Bioorthogonal Reactions: Selective Chemistries for Labeling Multiple Biomolecules Simultaneously - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 15. Live Monitoring of Strain‐Promoted Azide Alkyne Cycloadditions in Complex Reaction Environments by Inline ATR‐IR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Bioorthogonal chemistry - Wikipedia [en.wikipedia.org]
- 17. Inverse Electron Demand Diels-Alder Reaction - Creative Biolabs [creative-biolabs.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. scribd.com [scribd.com]
Safety Operating Guide
Standard Operating Procedure: Disposal of Tetrazine-diazo-PEG4-biotin
This document provides essential procedural guidance for the safe and compliant disposal of Tetrazine-diazo-PEG4-biotin, a multifunctional chemical linker used in advanced bioconjugation and drug development applications. Given the absence of a specific Safety Data Sheet (SDS), this protocol is based on the known hazards of its constituent chemical groups: tetrazine, diazo compounds, Polyethylene Glycol (PEG), and biotin. A conservative approach, treating the compound as hazardous chemical waste, is mandatory.
Immediate Safety and Handling Precautions
All handling and disposal procedures must be conducted in a well-ventilated chemical fume hood. Personnel must wear appropriate Personal Protective Equipment (PPE) at all times to minimize exposure.
-
Gloves: Wear nitrile or other chemically resistant gloves.
-
Eye Protection: Use chemical safety goggles with side shields or a face shield.[1]
-
Lab Coat: A properly fastened lab coat is required to prevent skin contact.
-
Respiratory Protection: If there is a risk of aerosolization of the solid compound, a respirator should be used.
Hazard Assessment and Classification
The overall hazard profile of this compound is a composite of its functional moieties. The compound should be handled as a hazardous substance with potential for irritation, and its energetic properties due to the diazo group must be respected.
| Component | Known Hazards | Primary Safety Concern |
| Tetrazine | Skin Irritation (Category 2), Eye Irritation (Category 2A), Specific target organ toxicity - single exposure (respiratory)[1] | Potential for skin, eye, and respiratory irritation. Incompatible with strong oxidizing agents. |
| Diazo Group | Energetic materials, potential for thermal instability and explosive decomposition under heat or shock.[2] | High reactivity, potential for rapid decomposition. Must be protected from heat and light.[3] |
| PEG4 (Polyethylene Glycol) | Generally low toxicity. May persist in the environment.[4] | While not highly toxic, should not be released into the environment.[4] |
| Biotin | Conflicting data; some sources classify as non-hazardous, others indicate potential for acute oral toxicity and skin/eye irritation.[5] | A conservative approach is recommended; treat as a potential irritant.[5] |
Step-by-Step Disposal Protocol
The primary and recommended method for the disposal of this compound is through your institution's certified hazardous waste management program. Do not dispose of this compound down the drain or in regular solid waste.[5]
-
Waste Collection:
-
Collect all waste materials containing this compound, including unused solid compound, solutions, and contaminated labware (e.g., pipette tips, microfuge tubes, weighing papers), in a designated hazardous waste container.[1]
-
The waste container must be made of a chemically compatible material (e.g., high-density polyethylene) and have a secure, tightly-fitting lid.
-
-
Waste Segregation:
-
Do not mix this compound waste with other waste streams unless explicitly approved by your institution's Environmental Health and Safety (EHS) department.[1]
-
Keep the waste container in a secondary containment tray to prevent the spread of material in case of a leak.
-
-
Labeling of Hazardous Waste:
-
Clearly label the waste container with a "Hazardous Waste" tag.[1]
-
The label must include:
-
The full chemical name: "this compound".
-
The approximate concentration and quantity of the waste.
-
Associated hazards (e.g., "Irritant," "Handle with Caution," "Potential Energetic Compound").[1]
-
The date of waste accumulation.
-
-
-
Storage of Waste:
-
Store the sealed waste container in a cool, dry, and well-ventilated area designated for hazardous waste.
-
Store away from heat, sources of ignition, and incompatible materials such as strong oxidizing agents. The compound should also be protected from light.[3]
-
-
Final Disposal:
-
Arrange for the pickup and disposal of the hazardous waste container through your institution's EHS office or a licensed chemical waste disposal contractor.
-
Strictly follow all local, state, and federal regulations for the disposal of hazardous chemical waste.
-
Spill Management Protocol
In the event of a spill, immediate and appropriate action is required to ensure safety.
-
Evacuate and Secure: Alert personnel in the immediate area and restrict access.
-
Wear PPE: Before cleaning, don all required personal protective equipment as listed in Section 1.
-
Contain and Absorb: For a solid spill, carefully sweep or scoop the material to avoid creating dust. For a liquid spill, cover with an inert absorbent material like vermiculite (B1170534) or sand.[1]
-
Collect Waste: Place the spilled material and all contaminated cleaning supplies into the designated hazardous waste container.
-
Decontaminate Area: Clean the spill area with a suitable solvent (e.g., ethanol (B145695) or acetone), followed by soap and water. Collect all cleaning materials as hazardous waste.[1]
-
Report: Report the spill to your laboratory supervisor and EHS department.
Chemical Deactivation Advisory
The diazo group is known to be cleavable under specific chemical conditions. However, in the absence of a validated and peer-reviewed neutralization protocol specific to this compound, on-site chemical treatment is not recommended . Attempting to neutralize the compound without a proper protocol could lead to unknown and potentially more hazardous decomposition products. The safest and most compliant method of disposal is through a certified hazardous waste management service.
Visual Workflow for Disposal
Caption: Decision workflow for the safe disposal of this compound.
References
Essential Safety and Operational Guidance for Handling Tetrazine-diazo-PEG4-biotin
Immediate Safety and Handling Precautions
The primary hazards associated with Tetrazine-diazo-PEG4-biotin stem from the tetrazine and, most significantly, the diazo functional groups. Diazo compounds are known to be potentially toxic, flammable, and explosive, particularly when concentrated or exposed to heat, light, friction, or certain chemicals.[1][2] Tetrazine derivatives can also be energetic and may cause skin, eye, and respiratory irritation.[3][4][5] The PEG and biotin (B1667282) components are generally considered to have low toxicity.[6]
Personal Protective Equipment (PPE):
A comprehensive approach to Personal Protective Equipment (PPE) is mandatory for handling this compound.
| PPE Category | Item | Specifications |
| Eye Protection | Safety glasses with side shields or goggles | Must be worn to protect against splashes or airborne particles of the compound. A face shield is also recommended due to the potential hazards of diazo compounds.[1][3][5] |
| Hand Protection | Chemical-resistant gloves | Nitrile gloves are recommended; double-gloving may be advisable. Gloves should be inspected for integrity before use.[1][4] |
| Body Protection | Flame-resistant laboratory coat | A flame-resistant lab coat should be worn, fully buttoned, to protect skin and personal clothing.[1][5] |
| Respiratory Protection | Use in a well-ventilated area | All work should be conducted in a certified chemical fume hood to minimize inhalation of any dust or aerosols. In case of insufficient ventilation, a respirator may be necessary.[3][4][7] |
Storage and Handling:
Proper storage and handling are critical to maintain the stability of this compound and prevent accidents.
| Aspect | Recommendation |
| Storage Conditions | Store at -20°C in a tightly closed container, protected from light and moisture.[8] |
| Work Area | All manipulations should be carried out in a chemical fume hood.[2] The use of a blast shield is recommended when working with diazo compounds. |
| Handling | Avoid contact with skin, eyes, and clothing. Avoid inhalation of dust or aerosols.[9] Use non-sparking tools and prevent the build-up of electrostatic charge.[5] NEVER CONCENTRATE solutions of diazo compounds. |
Operational Plan: Safe Handling Workflow
The following workflow outlines the procedural steps for the safe handling of this compound, from preparation to post-experiment cleanup.
Experimental Protocol: Quenching of Diazo Compounds
Before disposal, it is crucial to neutralize or "quench" the reactive diazo group. This can be achieved by reacting it with a weak acid, such as acetic acid, which converts the diazo compound into a more stable product.[1]
Materials:
-
Waste containing this compound
-
Glacial acetic acid
-
Stir plate and stir bar
-
Appropriate reaction flask
-
Ice bath
Procedure:
-
Place the flask containing the diazo waste in an ice bath on a stir plate within a chemical fume hood.
-
Begin gentle stirring.
-
Slowly add glacial acetic acid dropwise to the stirring solution.[1]
-
Observe for the evolution of nitrogen gas. Control the rate of addition to prevent excessive foaming.[1]
-
Continue adding acetic acid until the characteristic color of the diazo compound disappears and gas evolution ceases. This indicates that the quenching reaction is complete.[1]
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure laboratory safety. All waste generated should be treated as hazardous chemical waste.[4][10]
| Waste Type | Disposal Procedure |
| Solid Waste | Collect unused compound, contaminated weigh paper, and pipette tips in a designated and clearly labeled hazardous waste container.[3][4] |
| Liquid Waste | Collect quenched solutions containing the compound and solvent rinses of glassware in a labeled hazardous waste container.[3] Do not dispose of down the drain.[4] |
| Contaminated Sharps | Dispose of needles and syringes used to handle solutions of the compound in a designated sharps container.[3] |
| Contaminated PPE | Dispose of used gloves and other disposable protective equipment in a labeled hazardous waste bag.[3] |
All hazardous waste containers must be securely sealed and stored in a designated satellite accumulation area until collection by the institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.[4][10]
Spill and Exposure Procedures
In the event of a spill or exposure, immediate action is necessary.
| Incident | Response |
| Small Spill | For a small spill, absorb the material with an inert absorbent material (e.g., sand, vermiculite) and place it in a sealed container for disposal.[3][10] Clean the spill area with a suitable solvent, followed by soap and water.[10] |
| Large Spill | For a large spill, evacuate the area and contact the institution's EHS department.[3] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water.[4] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do so. Continue rinsing and seek medical attention.[4] |
| Inhalation | Move the person to fresh air and keep them comfortable for breathing. If symptoms persist, seek medical attention.[4] |
| Ingestion | Rinse the mouth with water. Do not induce vomiting. Seek medical attention.[4] |
References
- 1. benchchem.com [benchchem.com]
- 2. orgsyn.org [orgsyn.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. jenkemusa.com [jenkemusa.com]
- 7. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 8. This compound | AxisPharm [axispharm.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. benchchem.com [benchchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
